Product packaging for iridium;tris((Z)-4-oxopent-2-en-2-olate)(Cat. No.:CAS No. 15635-87-7)

iridium;tris((Z)-4-oxopent-2-en-2-olate)

Cat. No.: B103617
CAS No.: 15635-87-7
M. Wt: 489.54 g/mol
InChI Key: AZFHXIBNMPIGOD-LNTINUHCSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fundamental Coordination Principles of Iridium(III) Complexes

Iridium(III) complexes, belonging to the d⁶ transition metal series, predominantly exhibit an octahedral coordination geometry. researchgate.net This preference is driven by the electronic configuration of the Ir(III) ion, which favors the stability offered by a six-coordinate environment. The coordination sphere around the iridium center is defined by the ligands attached to it, which can range from simple monodentate ligands to complex polydentate chelating agents.

In the case of Iridium(III) acetylacetonate (B107027), the acetylacetonate (acac) ligand acts as a bidentate chelator, binding to the iridium center through its two oxygen atoms. wikipedia.org This forms a stable six-membered chelate ring. The coordination of three such ligands results in a neutral complex with the formula Ir(acac)₃. wikipedia.org The versatile coordination chemistry of iridium(III) is further highlighted by its ability to bind not only with classic N^N neutral ligands but also with negatively charged chelators, including those that form carbon-metal bonds in cyclometalated complexes. acs.org This adaptability allows for the synthesis of a wide array of iridium(III) complexes with tailored electronic and photophysical properties.

Table 1: General Coordination Properties of Iridium(III) Complexes

PropertyDescription
Common Oxidation State +3
Electron Configuration d⁶
Predominant Geometry Octahedral
Coordination Number Typically 6
Ligand Types Monodentate, Polydentate (including chelating and cyclometalating ligands)

Ligand Field Theory and Electronic Structure Considerations

The electronic structure of Iridium(III) acetylacetonate can be effectively described using Ligand Field Theory. As a d⁶ metal ion in an octahedral field, the five d-orbitals of the iridium atom are split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). acs.org For Iridium(III), which is a third-row transition metal, the crystal field splitting is large, leading to a low-spin electronic configuration where all six d-electrons occupy the t₂g orbitals (t₂g⁶ eg⁰).

This low-spin d⁶ configuration results in a diamagnetic complex with a total spin of zero. The significant spin-orbit coupling, a characteristic of heavy elements like iridium, plays a crucial role in the photophysical properties of its complexes. acs.orgresearchgate.net This coupling facilitates intersystem crossing from singlet to triplet excited states, which is fundamental to the phosphorescence observed in many iridium(III) compounds. acs.orgacs.org

The nature of the ligands significantly influences the electronic structure. In heteroleptic complexes, where different types of ligands are coordinated to the iridium center, the symmetry is lower than octahedral, causing further splitting of the d-orbitals. acs.org The introduction of π-accepting ligands, for instance, can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), affecting the absorption and emission properties of the complex. rsc.org Theoretical studies, such as those using Density Functional Theory (DFT), have shown that the HOMO (Highest Occupied Molecular Orbital) in many iridium(III) complexes has significant metal d-orbital character, while the LUMO is often localized on the ligands. rsc.orgrsc.org

Stereochemical Aspects and Isomerism in Iridium(III) Acetylacetonate Systems

The coordination of three bidentate acetylacetonate ligands to an iridium center in an octahedral geometry gives rise to various forms of isomerism, a key feature of the stereochemistry of Iridium(III) acetylacetonate.

Linkage Isomerism (O-bonded vs. C-bonded)

While the acetylacetonate ligand typically coordinates through its two oxygen atoms (O,O'-coordination), it can also bind to a metal center through its central carbon atom (C-bonded). wikipedia.org This phenomenon, known as linkage isomerism, is more prevalent for third-row transition metals like iridium. wikipedia.org In addition to the common O-bonded tris(acetylacetonato)iridium(III), a linkage isomer is known where one of the acetylacetonate ligands is bonded to the iridium through its carbon atom. wikipedia.orgwikipedia.org This C-bonded isomer has been investigated for its potential as a catalyst in C-H activation reactions. wikipedia.org The infrared spectra of these isomers are distinct: O-bonded acetylacetonates (B15086760) show characteristic ν(CO) bands at lower frequencies (around 1535 cm⁻¹), whereas C-bonded acetylacetonates exhibit carbonyl vibrations closer to that of a typical ketone (around 1655 cm⁻¹). wikipedia.org

Enantiomeric Forms and Resolution Methodologies

The tris-chelate structure of Iridium(III) acetylacetonate, Ir(acac)₃, is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers (Δ and Λ isomers). wikipedia.orgcmu.edu These enantiomers are optically active, meaning they rotate the plane of polarized light in opposite directions. The resolution of this racemic mixture into its individual enantiomers has been successfully achieved. wikipedia.org

One common method for resolving such enantiomers is through the formation of diastereomers with a chiral resolving agent. For Ir(acac)₃, this has been accomplished by forming an adduct with dibenzoyltartaric acid. wikipedia.org More advanced techniques like chiral High-Performance Liquid Chromatography (HPLC) and supercritical fluid chromatography are also employed for the separation of enantiomers of related iridium(III) complexes. cmu.edunih.govresearchgate.net The synthesis of enantiopure iridium complexes is of significant interest for applications in areas such as 3D displays and biological assays, where circularly polarized light is utilized. cmu.edu

Influence of Ancillary and Cyclometalating Ligands on Stereochemistry

For instance, in complexes of the type (C^N)₂Ir(acac), where C^N is a cyclometalating ligand like 2-phenylpyridine (B120327), the relative arrangement of the ligands can lead to different isomers. cmu.edusonar.ch The two cyclometalating ligands can have their nitrogen atoms trans to each other and their carbon atoms cis, which is a common arrangement. acs.org The introduction of chiral cyclometalating ligands can lead to stereoselective synthesis, favoring the formation of one enantiomer over the other. sonar.ch Furthermore, the electronic properties of these ancillary and cyclometalating ligands can tune the photophysical properties of the complex, such as the emission wavelength and quantum yield. rsc.orgacs.orgnih.gov The stability of different isomers can also be affected, with more stable isomers often exhibiting higher quantum yields. nih.govresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21IrO6-3 B103617 iridium;tris((Z)-4-oxopent-2-en-2-olate) CAS No. 15635-87-7

Properties

CAS No.

15635-87-7

Molecular Formula

C15H21IrO6-3

Molecular Weight

489.54 g/mol

IUPAC Name

iridium;tris((Z)-4-oxopent-2-en-2-olate)

InChI

InChI=1S/3C5H8O2.Ir/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/p-3/b3*4-3-;

InChI Key

AZFHXIBNMPIGOD-LNTINUHCSA-K

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ir]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ir]

physical_description

Yellow hygroscopic solid;  [Sigma-Aldrich MSDS]

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Conventional Solution-Phase Synthetic Routes

Traditional methods for synthesizing Iridium(III) acetylacetonate (B107027) are well-established and typically performed in a solution phase. These routes primarily rely on accessible iridium precursors and standard laboratory techniques.

Synthesis from Iridium(III) Halides

A foundational and widely used method for preparing Iridium(III) acetylacetonate involves the direct reaction of an iridium(III) halide, most commonly Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O), with acetylacetone (B45752) (acacH). wikipedia.orgresearchgate.net The reaction sees the three chloride ligands displaced by three acetylacetonate ligands, which act as bidentate O,O'-donors to form a stable six-membered chelate ring with the iridium ion. researchgate.net This process is typically carried out by heating the reactants, often under reflux conditions, for an extended period to ensure the reaction proceeds to completion. google.com

Reaction with Acetylacetone in Basic Media

To facilitate the formation of the acetylacetonate anion (acac⁻), which is the active nucleophile in the substitution reaction, a base is commonly added. The base deprotonates the β-diketone, acetylacetone, shifting the reaction equilibrium in favor of the product formation. researchgate.net

Research has shown that the choice and concentration of the base can significantly impact the reaction yield. Sodium bicarbonate (NaHCO₃) is a frequently used base for this purpose. google.comgoogle.com In one study, the effect of sodium bicarbonate concentration was systematically investigated, revealing that a concentration of 0.56 mol/L resulted in the highest reported yield of 19.9%. psu.eduresearchgate.net If the concentration of the base is too high, it can promote the oxidation of iridium and the formation of iridium oxide (IrO₂), thereby reducing the yield of the desired complex. psu.edu Other bases, such as sodium carbonate (Na₂CO₃) and organic bases like triethylamine (B128534) (Et₃N), have also been employed. researchgate.netgoogle.com The general reaction can be summarized as:

IrCl₃ + 3 acacH + 3 Base → Ir(acac)₃ + 3 Base·HCl

Preparation from Chloro-Bridged Iridium Dimers

Chloro-bridged iridium dimers are versatile precursors in iridium chemistry. While often used for synthesizing heteroleptic complexes, certain dimers can serve as starting materials for Iridium(III) acetylacetonate. A common precursor is the chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂. rsc.orggoogle.com This iridium(I) complex undergoes oxidative addition in the presence of ligands. The synthesis involves a bridge-splitting reaction where the dimer reacts with acetylacetone in the presence of a base. This process typically involves the oxidation of Ir(I) to Ir(III) and the coordination of the acetylacetonate ligands. acs.org This route is particularly useful for creating specific isomers or more complex structures, although it is more commonly applied to the synthesis of heteroleptic complexes like [Ir(ppy)₂(acac)] rather than the homoleptic Ir(acac)₃. researchgate.netbris.ac.uk

Table 1: Comparison of Conventional Synthetic Routes for Iridium(III) acetylacetonate

Method Iridium Precursor Key Reagents Typical Reaction Conditions Reported Yield (%)
From Iridium(III) Halide Iridium(III) chloride hydrate (IrCl₃·nH₂O) wikipedia.org Acetylacetone (acacH) wikipedia.org Heating/reflux in a solvent like water or alcohol. google.comgoogle.com Low to moderate (e.g., ~18-25%) google.comgoogle.com
With Basic Media Iridium(III) chloride hydrate (IrCl₃·nH₂O) researchgate.net Acetylacetone (acacH), Sodium Bicarbonate (NaHCO₃) researchgate.net Heating at ~70°C for extended periods (e.g., 48 hours) in an aqueous solution. google.comgoogle.com Up to 19.9% (yield is sensitive to base concentration). psu.eduresearchgate.net
From Dimer Precursor [Ir(COD)Cl]₂ rsc.org Acetylacetone (acacH), Base (e.g., tBuOK) researchgate.net Bridge-splitting reaction, often in a solvent mixture like 2-ethoxyethanol/water. acs.org Good to excellent (for related heteroleptic complexes). rsc.org

Advanced and Green Synthetic Approaches

Solid-State Mechanochemical Synthesis (Ball Milling)

Mechanochemistry, particularly through ball milling, represents a significant advancement in green synthesis. This solvent-free technique uses mechanical force to induce chemical reactions. researchgate.net While the synthesis of various tris-cyclometalated iridium(III) complexes via ball milling has been successfully demonstrated, showing rapid reaction times and high efficiency without the need for bulk organic solvents, its specific application to produce Iridium(III) acetylacetonate is not yet widely documented in the literature. rsc.orgrsc.org However, the mechanochemical synthesis of related heteroleptic complexes, such as Ir(ppy)₂(acac), has been reported, highlighting the potential of this solid-state method for the broader class of iridium acetylacetonate compounds. researchgate.net This approach stands as a promising, environmentally benign alternative to traditional solution-based methods. rsc.org

One-Pot Synthetic Strategies

One-pot syntheses are designed to improve efficiency by combining multiple reaction steps into a single process, thereby avoiding the time-consuming isolation of intermediate compounds. Several "one-pot" methodologies for preparing iridium acetylacetonate and related complexes have been reported. acs.orgnih.govacs.org

One such strategy involves starting with an iridium(IV) halide solution, which is first reduced in situ to an iridium(III) species. Following the reduction, acetylacetone and a neutralizing base are added to the same reaction vessel to precipitate the final Iridium(III) acetylacetonate complex. google.comgoogle.com This method streamlines the synthesis by bypassing the need to start with an isolated, and often more expensive, iridium(III) precursor. This approach not only enhances procedural efficiency but also aligns with the principles of green chemistry by reducing waste and energy consumption. scirp.orgresearchgate.net

Improved Reaction Conditions and Solvent Systems

The synthesis of Iridium(III) acetylacetonate, often starting from iridium(III) chloride hydrate (IrCl₃·xH₂O) and acetylacetone (Hacac), has been subject to various refinements to improve efficiency. A common method involves dissolving iridium(III) chloride trihydrate in hot distilled water, followed by the addition of acetylacetone. google.comgoogle.com The reaction is typically conducted under reflux conditions, at temperatures between 90-100°C, often while bubbling hydrogen gas through the solution. google.com The subsequent dropwise addition of a saturated sodium bicarbonate solution facilitates the formation of the final product, which precipitates as an orange-yellow solid upon cooling. google.com

Several strategies have been developed to optimize this process. The molar ratio of reactants is a critical parameter, with a common ratio being 1:3-10:3-10 for iridium(III) chloride trihydrate:acetylacetone:sodium bicarbonate. google.com Adjusting the pH to a neutral range of 6.5-7.5 is also crucial for the precipitation of the complex. google.com

Further improvements to increase the synthesis yield have been explored. One patented method suggests the addition of ascorbic acid during the reaction, which can further enhance the yield. google.com Another approach involves a two-step precipitation process, where the filtrate from the initial product collection is treated again with acetylacetone and sodium bicarbonate to recover more product. google.com Mechanochemical methods, using ball-milling, have also been demonstrated as a rapid and efficient alternative to traditional solution-based synthesis, significantly reducing reaction times. rsc.org For purification, recrystallization from a benzene-hexane system is a documented method. researchgate.net

Precursor Properties for Advanced Deposition Techniques

Iridium(III) acetylacetonate is a widely utilized precursor for depositing iridium and iridium oxide thin films via techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its suitability stems from a specific combination of thermal properties.

Thermal Stability and Volatility Considerations

A key requirement for a CVD or ALD precursor is sufficient thermal stability to be vaporized and transported without premature decomposition, coupled with a decomposition temperature that allows for film growth on a heated substrate. rsc.org Iridium(III) acetylacetonate is a thermally stable organic precursor with a high melting point of 269-271°C. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.commdpi.com This stability ensures it does not break down in the vaporizer.

Its volatility, a measure of its ability to enter the gas phase, is considered relatively high for a metal complex, which is advantageous for achieving adequate growth rates in deposition processes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The combination of high thermal stability and good volatility makes it a classic and effective precursor for MOCVD and ALD applications. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comdntb.gov.ua For ALD processes, the precursor is typically sublimated at temperatures around 150°C. researchgate.net

Sublimation Enthalpy and Vapor Pressure Characteristics

The vapor pressure of a precursor is a critical parameter in deposition processes, as it determines the concentration of the molecule in the gas phase at a given temperature. Iridium(III) acetylacetonate is characterized by a relatively low sublimation enthalpy, which contributes to its high vapor pressure. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The temperature dependence of the saturated vapor pressure of Ir(acac)₃ has been measured by several methods, yielding thermodynamic parameters for the sublimation process (crystal to gas phase transition). akjournals.com A combined analysis of data from the method of calibrated volume (MCV), flow transpiration, and Knudsen method over a temperature range of 110–200°C provided the following values for sublimation enthalpy and entropy. researchgate.netakjournals.com

Interactive Table: Thermodynamic Parameters of Sublimation for Ir(acac)₃

ParameterValueUnit
Enthalpy of Sublimation (ΔHT°)127.9 ± 2.1kJ mol⁻¹
Entropy of Sublimation (ΔST°)215.2 ± 5.0J mol⁻¹K⁻¹
Data from combined analysis in the 110-200°C range. researchgate.netakjournals.com

The relationship between saturated vapor pressure (P) and temperature (T) in the range of 110–200°C can be described by the following equation akjournals.com:

ln(P) = 25.88 – 15391/T

where P is in Pascals and T is in Kelvin.

Different measurement techniques have yielded slightly varying results for the thermodynamic parameters, as shown in the table below. These discrepancies can arise from the specific conditions and assumptions of each method. akjournals.com

Interactive Table: Sublimation Parameters of Ir(acac)₃ by Different Methods

MethodEnthalpy of Sublimation (ΔHT°) (kJ mol⁻¹)Entropy of Sublimation (ΔST°) (J mol⁻¹K⁻¹)
Method of Calibrated Volume (MCV)101.59156.70
Knudsen Method130.54224.40
Flow Transpiration129.34212.23
Membrane Method95.45149.44
Data sourced from a comparative study. akjournals.com

Decomposition Pathways in Gas Phase Deposition

The mechanism by which Iridium(III) acetylacetonate decomposes is highly dependent on the reaction atmosphere. mdpi.comrsc.org

In Vacuum or Hydrogen (H₂): Mass spectrometry studies have shown that the decomposition of Ir(acac)₃ vapor on a heated surface begins at approximately 410°C. mdpi.com The primary decomposition pathway involves the release of fragments from the acetylacetonate ligand into the gas phase. mdpi.com In a reductive atmosphere, the process involves the hydrogenolysis of the acetylacetonate ligand, followed by the hydrogenation of the ligand residues to form alkanes and water, a process catalyzed by the newly formed iridium clusters. rsc.orgpsu.edu This results in the deposition of nanosized, granular iridium layers. researchgate.net

In the Presence of Oxygen (O₂): The addition of oxygen as a co-reactant significantly lowers the decomposition temperature. The initial decomposition temperature is reduced to around 220°C. mdpi.com Under these oxidative conditions, Ir(acac)₃ undergoes exothermic combustion. rsc.orgpsu.edu The acetylacetonate ligands are completely oxidized, with the final decomposition products being water vapor and carbon dioxide. mdpi.compsu.edu This process leads to the formation of iridium oxide (IrO₂) particles or dense, homogeneous iridium films if a subsequent reduction step is included. rsc.orgacs.org

In an Inert Atmosphere (e.g., Argon): When heated in an inert gas like argon, the acetylacetonate ligand decomposes slowly at temperatures above 360°C, primarily yielding hydrogen gas. psu.edu

Density functional theory (DFT) studies suggest that the decomposition process is initiated by the fracturing of the ligand structures. researchgate.net The specific pathway is crucial as it influences the composition, microstructure, and properties of the resulting film. researchgate.net

Theoretical and Computational Investigations of Electronic and Photophysical Phenomena

Density Functional Theory (DFT) Applications in Structure and Stability

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the ground state properties of iridium complexes, including Iridium(III) acetylacetonate (B107027).

Ground State Structural Optimization

DFT calculations are employed to determine the most stable geometric structure of Ir(acac)₃ in its ground electronic state. These optimizations typically result in a pseudo-octahedral coordination geometry around the central iridium ion, which is consistent with the d⁶ configuration of Ir(III). The acetylacetonate ligands act as bidentate ligands, coordinating to the iridium center through two oxygen atoms.

Vibrational frequency calculations are often performed following geometric optimization to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable, optimized geometry. The calculated bond lengths and angles from DFT studies generally show good agreement with experimental data where available. For instance, in related Ir(III) complexes, the optimized geometrical parameters have been shown to concur well with experimental results. rsc.org

Table 1: Selected Optimized Geometrical Parameters for a Representative Iridium(III) Complex This table presents a sample of typical bond lengths to illustrate the output of DFT-based ground state structural optimization. The values are representative and may vary depending on the specific ligands and computational methods used.

ParameterCalculated Value (Å)
Ir-O (trans to C)2.15
Ir-O (trans to O)2.05
Ir-C2.02

Relative Stability of Metallocycle Ring Structures

The acetylacetonate ligands form six-membered metallocycle rings with the iridium center. DFT calculations can be used to assess the thermodynamic and kinetic stability of these rings. This is achieved by calculating parameters such as the free energy of atomization and excitation energies. A stability index based on wavefunction parameters can rank the stability of different transition metal acetylacetonate complexes, providing insights into their relative reactivity. researchgate.net The electronic structure, particularly the d-orbital electron occupancy, plays a crucial role in determining the stability of these systems. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited state properties of molecules, including the absorption and emission spectra of Iridium(III) acetylacetonate and its derivatives.

Absorption and Emission Spectra Calculations

TD-DFT calculations, performed on the optimized ground state geometry, can predict the electronic absorption spectra of Ir(acac)₃. These calculations provide information about the energies of vertical electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption bands. Similarly, by optimizing the geometry of the lowest triplet excited state, TD-DFT can be used to calculate the phosphorescence emission spectra. rsc.orgrsc.org The choice of the functional and basis set is crucial for obtaining accurate results that correlate well with experimental spectra. rsc.orgresearchgate.net For many iridium complexes, TD-DFT has been shown to provide a good agreement between theoretical and experimental absorption and emission wavelengths. rsc.orgresearchgate.net

Table 2: Calculated Absorption and Emission Data for a Representative Iridium(III) Complex This table provides an example of data obtained from TD-DFT calculations, illustrating the prediction of key photophysical properties. The values are representative and depend on the specific molecular system and computational details.

PropertyCalculated Wavelength (nm)Transition Character
Lowest Energy Absorption~450³MLCT
Phosphorescence Emission~520³MLCT/³LC

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) Transitions

The photophysical properties of Ir(acac)₃ and related complexes are largely governed by the nature of their lowest-lying excited states. TD-DFT calculations are instrumental in characterizing these states. The analysis of the molecular orbitals involved in the electronic transitions allows for the assignment of these transitions as either Metal-to-Ligand Charge Transfer (MLCT), Ligand-Centered (LC), or a mixture of both. researchgate.net

In a typical MLCT transition in an iridium complex, an electron is excited from a molecular orbital with significant iridium d-orbital character (often the Highest Occupied Molecular Orbital, HOMO) to an orbital that is primarily localized on the π-system of the ligand (often the Lowest Unoccupied Molecular Orbital, LUMO). rsc.org In contrast, an LC transition involves the excitation of an electron from one ligand-based orbital to another.

For many phosphorescent iridium complexes, the lowest-energy absorption and the subsequent emission originate from a triplet MLCT (³MLCT) state, which may have some mixing with ³LC states. rsc.orgresearchgate.net The character of the emissive state is critical in determining the color and efficiency of the phosphorescence. TD-DFT provides a detailed picture of the contributing orbitals, allowing for a precise assignment of the excited state character. For instance, in some heteroleptic iridium complexes, the HOMO is distributed across the iridium center and the cyclometalating ligands, while the LUMO is located on the ancillary ligand, leading to MLCT/LLCT (Ligand-to-Ligand Charge Transfer) character in the emissive T₁ state. rsc.org

Spin-Orbital Coupling and Intersystem Crossing Rates

A paramount feature of iridium(III) complexes is the pronounced spin-orbit coupling (SOC) induced by the heavy iridium atom. researchgate.net This strong coupling facilitates efficient intersystem crossing (ISC), a non-radiative process involving a transition between electronic states of different spin multiplicity, typically from a singlet excited state to a triplet excited state. researchgate.net

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating the role of SOC in these complexes. scispace.com While specific ISC rate constants for Iridium(III) acetylacetonate are not extensively documented in dedicated studies, research on analogous iridium(III) complexes provides significant insights. For instance, in other iridium complexes, the ISC from the lowest singlet metal-to-ligand charge transfer (¹MLCT) state to the triplet (³MLCT) state has been shown to be an ultrafast process, occurring on the timescale of 70 to 100 femtoseconds. researchgate.net This rapid ISC is a direct consequence of the large spin-orbit coupling constant associated with the iridium center. researchgate.net

Computational models have demonstrated that both scalar relativistic effects and spin-orbit coupling are crucial for an accurate description of the electronic structure and photophysical properties of iridium(III) complexes. researchgate.net The inclusion of these effects in theoretical calculations is essential for understanding the high phosphorescence quantum yields observed in many iridium compounds, which are a direct result of efficient population of the triplet state via ISC. researchgate.net

Radiative and Non-Radiative Transition Processes

Following intersystem crossing to the triplet manifold, the excited state of an iridium complex can decay back to the ground state through either radiative (phosphorescence) or non-radiative pathways. The rates of these processes, denoted as k_r and k_nr respectively, determine the phosphorescence quantum yield and lifetime.

Theoretical calculations on various iridium(III) complexes have been performed to understand the factors governing these decay rates. For a series of highly phosphorescent iridium(III) complexes, it was found that while the radiative rate constants (k_r) fall within a narrow range, the non-radiative rate constants (k_nr) can vary significantly. researchgate.net A key factor influencing the non-radiative decay rate is the energy gap between the emissive triplet state (typically ³MLCT) and a non-emissive metal-centered (³MC or d-d) state. nih.govresearchgate.net Thermal population of this higher-lying ³MC state is often the dominant non-radiative decay pathway at ambient temperatures. nih.govresearchgate.net

For heteroleptic iridium(III) complexes containing acetylacetonate as an ancillary ligand, such as [Ir(ppySO₂F)₂(acac)], the non-radiative rate constant (k_nr) has been determined and compared with complexes having other ancillary ligands. researchgate.net In one study, the [Ir(ppySO₂F)₂(acac)] complex exhibited a non-radiative rate constant of 4.89 x 10⁵ s⁻¹. researchgate.net Ab initio calculations for this series of complexes suggested that the non-emissive ³MC states lie at higher energies than the emissive ³MLCT state, indicating that the thermal population of these states might not be the sole contributor to the non-radiative decay. researchgate.net

The interplay between radiative and non-radiative decay pathways is critical in the design of efficient phosphorescent materials. Theoretical models that can accurately predict these rates are therefore invaluable tools for the rational design of new iridium complexes with tailored photophysical properties.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier molecular orbital (FMO) theory is a powerful tool for understanding the electronic structure and reactivity of molecules. wikipedia.org In the context of iridium(III) complexes, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial insights into their electronic transitions, redox properties, and photophysical behavior.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key parameter that influences the color and efficiency of phosphorescence in iridium(III) complexes. 160.153.132 A smaller HOMO-LUMO gap generally leads to a red-shift in the emission wavelength. 160.153.132

The tuning of the HOMO-LUMO gap can be achieved by modifying the ligands. For example, the introduction of electron-donating or electron-withdrawing groups on the ligands can raise or lower the HOMO and LUMO energy levels, respectively, thereby tuning the emission color. 160.153.132

The spatial distribution of the HOMO and LUMO provides insight into the nature of the electronic transitions. In many phosphorescent iridium(III) complexes, the HOMO is typically of mixed metal-ligand character, with significant contributions from the iridium d-orbitals and the π-orbitals of the ligands. The LUMO is often localized on the π*-orbitals of the ligands.

For heteroleptic iridium(III) complexes containing the acetylacetonate ligand, such as Ir(ppy)₂(acac), computational studies have shown that the HOMO has a significant contribution from the iridium metal center, while the LUMO is predominantly localized on the cyclometalating ligands (in this case, the phenylpyridine ligands). researchgate.net The contribution of the acetylacetonate ligand to the frontier orbitals is generally less significant compared to the cyclometalating ligands, which are more directly involved in the emissive charge-transfer transitions. 160.153.132

A visual representation of the molecular orbital contributions for a related complex, Ir(ppy)₂(acac), is provided in the table below, based on data extracted from computational studies.

OrbitalContribution from Iridium Center (%)Contribution from Phenylpyridine Ligands (%)Contribution from Acetylacetonate Ligand (%)
HOMO HighModerateLow
LUMO LowHighLow

Note: This table represents a qualitative summary based on findings for related heteroleptic complexes and is intended to be illustrative for the general principles of molecular orbital contributions in such systems.

The energies of the HOMO and LUMO are directly related to the oxidation and reduction potentials of the complex, respectively. These parameters are crucial for understanding the energetics of electron transfer processes, which are fundamental to the operation of devices such as organic light-emitting diodes (OLEDs).

The HOMO level can be correlated with the ease of hole injection, while the LUMO level relates to the ease of electron injection. Theoretical calculations of HOMO and LUMO energies can thus guide the design of materials with appropriate energy levels for efficient charge injection and transport in electronic devices.

While specific data on the electron transfer energetics and kinetics for Iridium(III) acetylacetonate is limited, the general principles derived from studies of other iridium(III) complexes are applicable. The kinetics of electron transfer are influenced by factors such as the reorganization energy and the electronic coupling between the donor and acceptor. Computational methods can be used to estimate these parameters and thus predict the rates of electron transfer processes.

Non-Linear Optical (NLO) Properties and Computational Prediction

Non-linear optical (NLO) properties of materials are of great interest for applications in photonics and optoelectronics. While there is extensive research on the NLO properties of various organic and organometallic compounds, specific computational predictions for Iridium(III) acetylacetonate are not widely reported in the literature.

However, computational methods, particularly DFT, are powerful tools for the prediction of NLO properties, such as the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net These calculations can provide valuable insights into the structure-property relationships that govern the NLO response of a molecule. For organometallic complexes, the nature of the metal center and the ligands plays a crucial role in determining the NLO properties.

Studies on other iridium complexes have shown that they can exhibit significant second-order NLO responses and two-photon absorption cross-sections. mdpi.com The NLO properties are often associated with low-energy charge-transfer transitions. Given that Iridium(III) acetylacetonate possesses metal-to-ligand and ligand-to-metal charge transfer possibilities, it is plausible that it could exhibit interesting NLO properties. However, without specific computational studies on this compound, any discussion remains speculative. The prediction of NLO properties for Iridium(III) acetylacetonate would require dedicated theoretical investigations.

Reverse Saturable Absorption (RSA) Mechanisms

Reverse Saturable Absorption (RSA) is a nonlinear optical phenomenon where the absorption of a material increases with increasing incident light intensity. This property is of significant interest for applications in optical limiting, which protects sensors or human eyes from high-intensity laser pulses. Organometallic Iridium(III) complexes, including acetylacetonate derivatives, have been identified as potential materials for RSA applications due to their strong excited-state absorption (ESA) compared to their ground-state absorption (GSA) researchgate.net.

The key steps in the RSA mechanism for an Iridium(III) complex are:

Ground-State Absorption (GSA): An electron is excited from the ground state (S₀) to the first excited singlet state (S₁) by absorbing a photon.

Intersystem Crossing (ISC): The molecule rapidly transitions from the excited singlet state (S₁) to the first excited triplet state (T₁) due to strong spin-orbit coupling induced by the heavy iridium atom.

Excited-State Absorption (ESA): The molecule in the T₁ state absorbs another photon, promoting it to a higher excited triplet state (Tₙ).

For RSA to be effective, the absorption cross-section of the excited triplet state must be greater than that of the ground state.

Process Description Significance in RSA
Ground-State Absorption (GSA)Absorption of a photon by the molecule in its ground electronic state (S₀ → S₁).Initiates the process, but has a smaller absorption cross-section than ESA.
Intersystem Crossing (ISC)A non-radiative transition between two electronic states with different spin multiplicities (S₁ → T₁).Efficiently populates the long-lived triplet state, which is crucial for subsequent excited-state absorption. The heavy iridium atom enhances this process.
Excited-State Absorption (ESA)Absorption of a photon by a molecule already in an excited state (T₁ → Tₙ).The key step in RSA; the absorption cross-section for this transition is significantly larger than for GSA, leading to increased overall absorption at high light intensities.

Polarizability Parameters

The polarizability (α) is a tensor quantity, but for isotropic systems, it is often reported as the average polarizability, ᾱ:

ᾱ = (αₓₓ + αᵧᵧ + αzz) / 3

where αₓₓ, αᵧᵧ, and αzz are the diagonal components of the polarizability tensor along the principal axes.

Computational approaches to determine the polarizability of molecules like Ir(acac)₃ typically involve the following steps:

Geometry Optimization: The molecular structure of Iridium(III) acetylacetonate is first optimized to find its lowest energy conformation.

Application of an Electric Field: A static electric field is applied computationally, and the response of the molecule's electron density is calculated.

Calculation of Dipole Moment: The induced dipole moment is determined as a function of the applied electric field.

Determination of Polarizability: The polarizability is then calculated from the relationship between the induced dipole moment and the electric field strength.

For transition metal complexes, the choice of the DFT functional and basis set is critical for obtaining accurate results. Hybrid functionals, which mix a portion of Hartree-Fock exchange with a DFT exchange-correlation functional, are often employed. Relativistic effects, particularly for heavy atoms like iridium, must also be considered in high-accuracy calculations, as they can influence the electronic structure and, consequently, the polarizability mdpi.com.

The polarizability of Iridium(III) acetylacetonate is expected to be influenced by several factors, including the nature of the metal-ligand bonds and the delocalization of electrons within the acetylacetonate ligands.

Computational Method Key Considerations for Iridium(III) Acetylacetonate
Density Functional Theory (DFT)A widely used method for calculating electronic structure and properties. The choice of functional (e.g., B3LYP, PBE0) is crucial for accuracy.
Basis Set SelectionA sufficiently large and flexible basis set is required to accurately describe the electron distribution, especially around the iridium center and the oxygen donor atoms.
Relativistic EffectsDue to the high atomic number of iridium, relativistic effects can significantly impact the electronic structure and must be included for accurate predictions.
Solvent EffectsIf modeling the properties in solution, a continuum solvation model (e.g., PCM) can be used to account for the influence of the solvent.

Computational Studies on Ligand Fracturing and Decomposition Mechanisms

Understanding the thermal decomposition of Iridium(III) acetylacetonate is crucial for its application as a precursor in techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for creating thin films of iridium or iridium oxide. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of ligand fracturing and the subsequent decomposition pathways.

Research has shown that the decomposition of Iridium(III) acetylacetonate can proceed through different routes depending on the reaction conditions, such as the presence of oxygen or hydrogen.

Decomposition in an Inert or Reductive Atmosphere: In the absence of an oxidizing agent, the decomposition is believed to be initiated by the cleavage of bonds within the acetylacetonate ligand. DFT studies suggest that the C-C and C-O bonds within the chelate ring are susceptible to breaking at elevated temperatures. The hydrogenolysis of the acetylacetonate ligand, followed by the hydrogenation of the resulting fragments into alkanes and water, has been proposed as a key process during direct reduction chemrxiv.org. This process is often catalyzed by the iridium clusters that form as the decomposition proceeds chemrxiv.org.

Decomposition in an Oxidative Atmosphere: When heated in the presence of air or another oxidizing agent, Iridium(III) acetylacetonate undergoes an exothermic combustion process chemrxiv.org. This leads to the formation of iridium oxide (IrO₂) particles chemrxiv.orgarxiv.org. The ligand itself is oxidized, breaking down into smaller molecules like carbon dioxide and water.

Decomposition Condition Proposed Mechanism Primary Products Computational Insights
Inert/Reductive AtmosphereHydrogenolysis and hydrogenation of the acetylacetonate ligand, catalyzed by iridium clusters.Iridium metal, alkanes, water chemrxiv.org.Calculation of bond dissociation energies to identify the weakest bonds in the ligand and the Ir-O coordination sphere.
Oxidative Atmosphere (e.g., air)Exothermic combustion of the acetylacetonate ligand.Iridium oxide (IrO₂), carbon dioxide, water chemrxiv.org.Modeling the reaction pathways involving oxygen to understand the formation of IrO₂ and the complete oxidation of the organic ligand.

These theoretical investigations provide a molecular-level understanding of the complex processes involved in the decomposition of Iridium(III) acetylacetonate, which is essential for optimizing its use as a precursor in materials science.

Catalytic Applications and Mechanistic Insights

Homogeneous Catalysis Mediated by Iridium(III) Acetylacetonate (B107027) Complexes

As a homogeneous catalyst, Iridium(III) acetylacetonate and its derivatives are soluble in the reaction medium, offering high selectivity and activity under mild conditions for several classes of organic reactions. chemimpex.com

Iridium(III) acetylacetonate-based systems are effective catalysts for hydrogenation reactions. The complex itself can catalyze the hydrogenation of sulfur-containing aromatic compounds. samaterials.comchemicalbook.com In more complex systems, iridium complexes are crucial for the asymmetric hydrogenation of various substrates. For instance, an efficient iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines has been developed, achieving up to 99% enantiomeric excess (ee). dicp.ac.cn In some processes, Ir(I) species are oxidized to the more active Ir(III) state to enhance catalytic activity. dicp.ac.cn Mechanistic studies suggest that these reactions can proceed through a 1,2-hydride addition to an olefin intermediate, followed by the insertion of a double bond into the Ir-H bond and subsequent β-hydride elimination. dicp.ac.cn

Iridium(III) acetylacetonate is employed as a catalyst in various oxidation reactions. samaterials.com It serves as a precursor for creating catalysts used in processes like water oxidation and the preferential oxidation of carbon monoxide (CO). chemicalbook.com For example, iridium oxide nanoclusters (IrOx) derived from Ir(acac)₃, when coupled with a binuclear ZrOCo(II) unit, can catalyze the reduction of carbon dioxide. sigmaaldrich.com The catalytic activity in these systems is often attributed to the accessibility of different oxidation states of iridium, primarily Ir(III) and Ir(IV), which facilitates the electron transfer steps required for oxidation processes. nih.gov

The carbon-bonded linkage isomer of Iridium(III) acetylacetonate has been specifically investigated for its potential as a catalyst in C-H activation reactions. wikipedia.org This process involves the cleavage of a carbon-hydrogen bond and the formation of a carbon-metal bond, a key step in the functionalization of otherwise inert hydrocarbons. The reaction mechanisms can involve processes such as oxidative addition and reductive elimination. biosynth.com Iridium complexes, in general, are known to react with substrates like benzene and pyridine (B92270) to yield C-H addition products, demonstrating the feasibility of iridium-mediated C-H activation. vt.edu

Iridium(III) complexes are highly efficient catalysts for transfer hydrogenation, a process where hydrogen is transferred from a donor molecule to an acceptor, such as a ketone or aldehyde, without using molecular hydrogen gas. A notable system involves an iridium catalyst with a functional ligand that facilitates the transfer hydrogenation of various carbonyl compounds to their corresponding alcohols using glucose as a sustainable hydrogen donor in water. mdpi.com Another efficient bifunctional iridium(III) catalytic system utilizes 2-propanol as the hydrogen source for the reduction of a wide range of ketones. researchgate.net The mechanism is believed to involve the dehydrogenation of the hydrogen donor to form an iridium-hydride species, which then transfers the hydride to the carbonyl substrate. mdpi.com

Table 1: Examples of Iridium-Catalyzed Transfer Hydrogenation

SubstrateCatalyst SystemHydrogen DonorSolventProduct
Various Ketones & AldehydesIridium complex with functional ligandGlucoseWaterCorresponding Alcohols
Various KetonesBifunctional Iridium(III) system2-PropanolNot SpecifiedCorresponding Alcohols
AcetophenoneIridium complex 1GlucoseWater1-Phenylethanol

Heterogeneous Catalysis and Supported Iridium Systems

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. Iridium(III) acetylacetonate is a key precursor for preparing supported iridium catalysts, where iridium nanoparticles are dispersed on a high-surface-area support material. chemicalbook.com

Supported iridium catalysts are prepared by impregnating a support material with a solution of Iridium(III) acetylacetonate, followed by thermal treatment. google.comrsc.org The choice of support and the decomposition conditions (e.g., atmosphere and temperature) are critical in determining the final properties of the catalyst, such as particle size and dispersion. rsc.org

Common methods and supports include:

Impregnation and Calcination/Reduction: A support like amorphous silica-alumina (ASA) is impregnated with Ir(acac)₃. Subsequent treatment under different atmospheres yields distinct results. Calcination in air leads to the combustion of the acetylacetonate ligands and the formation of agglomerated Iridium dioxide (IrO₂) particles. rsc.org In contrast, direct reduction under a hydrogen atmosphere involves hydrogenolysis of the ligands, resulting in highly dispersed iridium nanoparticles. rsc.org

Chemical Vapor Deposition (MVD): As a thermally stable precursor with relatively high vapor pressure, Ir(acac)₃ is well-suited for metallo-organic chemical vapor deposition (MOCVD) to create iridium coatings or films. chemicalbook.com

Chemical Reduction: Iridium nanoclusters can be synthesized on supports like boron carbide (B₄C) via a chemical reduction method, using a reducing agent such as sodium borohydride (NaBH₄). elsevierpure.comresearchgate.net This method has been shown to produce grape-like iridium nanoclusters that are well-dispersed on the support material. elsevierpure.com

Table 2: Methods for Preparing Supported Iridium Catalysts from Ir(acac)₃

MethodSupport MaterialDescriptionResulting Catalyst
Impregnation & CalcinationAmorphous Silica-Alumina (ASA)Ir(acac)₃ is impregnated onto ASA and heated in air.Agglomerated IrO₂ particles
Impregnation & Direct ReductionAmorphous Silica-Alumina (ASA)Ir(acac)₃ is impregnated onto ASA and heated under hydrogen.Highly dispersed Iridium nanoparticles
Chemical ReductionBoron Carbide (B₄C)Ir precursor is reduced by NaBH₄ in the presence of the support.Dispersed Iridium nanoclusters
MOCVDVarious SubstratesGaseous Ir(acac)₃ is decomposed on a heated substrate.Iridium coatings and films

Iridium Oxide Nanoclusters as Catalytic Species

Iridium(III) acetylacetonate serves as a valuable precursor for the synthesis of catalytically active iridium oxide (IrOx) nanoclusters. A modified Adams fusion method, which is both simple and scalable, can be employed to prepare chlorine-free iridium oxide nanoparticles with controlled size and shape from Ir(acac)3. acs.org The properties of these nanoclusters are highly dependent on the synthesis temperature. For instance, iridium oxide synthesized at 350°C from iridium(III) acetylacetonate results in nanoparticles with an average size of 1.7 ± 0.4 nm and a high specific surface area of 150 m²/g. acs.org These small, spherical nanoparticles have demonstrated high activity for the oxygen evolution reaction (OER). acs.org

Increasing the synthesis temperature leads to larger particle sizes and a change in morphology from spherical to rod-shaped. This alteration in morphology, associated with a predominance of highly ordered (110) facets, has been linked to a decrease in intrinsic OER activity. acs.org Operando X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) studies have indicated the presence of iridium hydroxo (Ir-OH) species on the surface of these nanoparticles, which are strongly correlated with their catalytic activity. acs.org

Iridium(III) acetylacetonate is also used in atomic layer deposition (ALD) to deposit iridium particles on various supports like alumina (B75360), silica-alumina, and silica (B1680970). researchgate.net This technique allows for the preparation of iridium catalysts with controlled particle sizes, which is crucial for studying structure-activity relationships in catalysis. researchgate.net

CO Oxidation Catalysis

While detailed mechanistic studies focusing specifically on CO oxidation using catalysts derived directly from Iridium(III) acetylacetonate are specific, the broader field of iridium catalysis extensively covers this reaction. Iridium-based catalysts, including finely dispersed nanoparticles and single-atom catalysts on various supports, are known to be effective for the oxidation of carbon monoxide (CO) to carbon dioxide (CO2). The activity of these catalysts is often attributed to the unique electronic properties of iridium and its ability to readily adsorb and activate both CO and oxygen. The formation of iridium oxide species, as can be generated from precursors like Iridium(III) acetylacetonate, plays a crucial role in the catalytic cycle.

Carbon Dioxide (CO2) Reduction and Functionalization

The transformation of carbon dioxide into valuable chemicals is a key area of research where iridium complexes, including those derived from or analogous to systems involving Iridium(III) acetylacetonate, have shown significant promise.

In the context of CO2 reduction catalyzed by iridium complexes, outer-sphere mechanisms have been proposed, particularly for the hydride transfer step. For instance, in studies involving palladium pincer complexes, which share mechanistic principles with related iridium systems, an outer-sphere hydride transfer to CO2 is considered a key product-forming step. acs.org This mechanism is proposed for saturated, 18-electron metal centers where the direct coordination of CO2 is sterically or electronically disfavored. acs.org The hydridic metal center reacts with CO2 to form a weakly hydrogen-bound metal-formate complex without prior coordination of the CO2 molecule to the metal. acs.org The modulation of the secondary coordination sphere—the environment around the primary ligand framework—can significantly influence these processes by creating local environments that facilitate proton or hydride transfer. nih.govresearchgate.netrsc.org

Single-atom catalysis (SAC) represents a frontier in catalyst design, maximizing metal utilization and often exhibiting unique catalytic properties. Iridium single-atom catalysts have been theoretically and experimentally investigated for the electrochemical reduction of CO2 (CO2RR). xidian.edu.cn Defect-free functionalization, such as attaching IrX3 (where X is a halide) complexes to 2D materials like MoS2, provides a stable platform for single Ir atoms. xidian.edu.cn Theoretical studies show that such systems can facilitate the CO2 reduction process with a small free energy change and a low onset potential. xidian.edu.cn Iridium SACs coordinated with other metal hydroxides, such as cobalt-iron hydroxides, have also been developed, demonstrating enhanced performance in related oxidation reactions, which highlights the potential of SAC design in tuning the electronic structure and catalytic activity of iridium. azonano.comrsc.org This approach offers a promising route for developing highly efficient and selective catalysts for CO2 functionalization. xidian.edu.cn

Alkane Oxidation and Size-Activity Relationships

Iridium-based catalysts prepared from precursors like Iridium(III) acetylacetonate are effective for the total oxidation of short-chain alkanes. A strong relationship between the size of the iridium particles and their catalytic activity has been demonstrated. researchgate.net In a systematic study using silica as an inert support, the size of iridium particles was controlled by varying the calcination temperature from 350°C to 750°C, which resulted in particle sizes increasing from approximately 5 nm to 27 nm. researchgate.net

Unlike other precious metals such as palladium or platinum, where oxidation activity sometimes decreases with smaller particle sizes, iridium catalysts exhibit an increase in oxidation activity as the particle size decreases. researchgate.net This inverse size-activity relationship underscores the unique catalytic nature of small iridium nanoclusters in alkane oxidation reactions.

Interactive Data Table: Iridium Particle Size vs. Calcination Temperature

Calcination Temperature (°C)Resulting Ir Particle Size (nm)Trend in Alkane Oxidation Activity
350~5Highest
.........
750~27Lowest

This table illustrates the general trend observed where lower calcination temperatures produce smaller nanoparticles, which exhibit higher catalytic activity for alkane oxidation. researchgate.net

Reaction Mechanism Elucidation in Catalytic Cycles

The catalytic utility of Iridium(III) acetylacetonate, often in the form of its derivatives, is deeply rooted in its ability to participate in various fundamental organometallic reaction steps. Elucidating the mechanisms of these catalytic cycles provides critical insights into catalyst behavior, allowing for the optimization of reaction conditions and the design of more efficient catalysts. The core mechanistic steps involving iridium(III) species derived from Ir(acac)₃ precursors include ligand activation and exchange, hydrogen abstraction, and reductive elimination, all ofwhich are governed by specific kinetic profiles.

Ligand Activation and Exchange Mechanisms

The initiation of a catalytic cycle often requires the activation of the iridium precursor, which typically involves the dissociation or exchange of a ligand to create a vacant coordination site for substrate binding. For iridium(III) complexes bearing acetylacetonate (acac) ligands, this activation can occur through the exchange of ancillary ligands or, under specific conditions, the acac ligand itself.

Detailed studies on complexes of the type trans-(acac)₂Ir(R)(L), where L is a neutral ligand like pyridine, have shown that ligand exchange proceeds through a dissociative mechanism. This process is a crucial pre-equilibrium step for subsequent reactions such as C-H activation. The exchange of pyridine in these complexes is degenerate and involves the initial loss of the pyridine ligand to form a five-coordinate, 16-electron intermediate. This coordinatively unsaturated species is highly reactive and can then engage with the substrate.

The activation parameters for this ligand exchange have been determined experimentally, providing quantitative insight into the process.

Interactive Data Table: Activation Parameters for Pyridine Exchange Users can sort the data by clicking on the column headers.

ComplexΔH‡ (kcal/mol)ΔS‡ (eu)ΔG‡₂₉₈ₖ (kcal/mol)
Ph-Ir-Py22.8 ± 0.58.4 ± 1.620.3 ± 1.0
CH₃-Ir-Py19.9 ± 1.44.4 ± 5.518.6 ± 0.5
(Data sourced from reference)

Furthermore, the acetylacetonate ligand itself can be replaced under certain conditions. Studies on biscyclometalated iridium(III) complexes with an ancillary acac ligand have shown that acidic conditions can induce the departure of the acac ligand, followed by the coordination of a solvent molecule. This demonstrates that the seemingly robust acac chelate can be activated and participate in ligand exchange, providing an alternative pathway to generate a catalytically active species.

Hydrogen Abstraction Pathways

Hydrogen abstraction, a key step in C-H activation and functionalization reactions, can proceed through several pathways at an iridium(III) center. These pathways are fundamental to the catalytic activity of Ir(acac)₃ derivatives in processes like hydroarylation and dehydrogenation. The primary mechanisms include oxidative addition/reductive elimination and σ-bond metathesis.

A well-documented pathway for C-H activation by (acac)₂Ir(III) complexes involves a four-step sequence:

Pre-equilibrium ligand loss: A ligand such as pyridine dissociates to generate a reactive five-coordinate intermediate.

Isomerization: The trans-five-coordinate intermediate isomerizes to a cis-five-coordinate species.

Substrate Coordination: The target molecule, for example, benzene, coordinates to the iridium center.

C-H Cleavage: The C-H bond of the coordinated substrate is cleaved, which is often the rate-determining step.

This sequence represents a formal oxidative addition of the C-H bond to the iridium center. Another potential pathway is Hydrogen Atom Transfer (HAT), particularly in photochemically induced reactions involving Iridium(III) species, where a photoexcited state of the complex can abstract a hydrogen atom from a substrate.

Reductive Elimination Processes

Reductive elimination is the microscopic reverse of oxidative addition and is the crucial bond-forming and product-releasing step in many catalytic cycles. After a substrate has been activated and new functional groups have been assembled on the iridium(III) center, reductive elimination regenerates the catalyst's active state and releases the final product. For instance, in a hydroarylation cycle, after the oxidative addition of a substrate's C-H bond to form an Ir(V)-hydrido-aryl intermediate, the subsequent reductive elimination of a C-H or C-C bond releases the functionalized product.

Growth Kinetics Studies in Catalysis

In the iridium(III)-catalyzed oxidation of amino acids, the reaction rate was found to follow first-order kinetics with respect to the concentrations of the iridium(III) catalyst, the oxidant (hexacyanoferrate(III)), and hydroxide ions. The rate dependence on the amino acid substrate was first-order at low concentrations, transitioning to zero-order at higher concentrations. This kinetic behavior is consistent with a mechanism that involves the pre-equilibrium formation of a complex between the iridium catalyst and the amino acid substrate, followed by a rate-determining step.

Data Table: Kinetic Orders for Ir(III)-Catalyzed Oxidation of Amino Acids

ReactantKinetic Order
[Hexacyanoferrate(III)]First
[Iridium(III)]First
[OH⁻]First
[Amino Acid]First (at low conc.), Zero (at high conc.)
(Data sourced from reference)

In the context of C-H activation, kinetic isotope effects (KIE) provide powerful evidence for the rate-determining step. For the reaction of an (acac)₂Ir-methyl complex with benzene, the absence of an intermolecular KIE (KIE = 1 for C₆H₆/C₆D₆) suggests that C-H bond cleavage is not the rate-determining step. However, a significant intramolecular KIE of approximately 3.2 was observed with 1,3,5-C₆H₃D₃, indicating that C-H bond cleavage is rapid and follows the rate-determining coordination of benzene to the iridium center. These kinetic findings are crucial for building a precise model of the catalytic cycle.

Optoelectronic and Photonic Device Research

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Emitters

The advent of phosphorescent emitters based on iridium(III) complexes revolutionized OLED technology. Unlike fluorescent materials that can only utilize singlet excitons (25% of the total), phosphorescent emitters can harvest both singlet and triplet excitons, pushing the theoretical internal quantum efficiency to 100%. kyushu-u.ac.jpprinceton.edu Iridium(III) complexes featuring acetylacetonate (B107027) as an ancillary ligand are widely employed due to their excellent balance of efficiency, stability, and color tunability.

The design of highly efficient iridium(III)-based triplet emitters for OLEDs follows several key principles. The core strategy involves combining a heavy metal atom like iridium, which facilitates strong spin-orbit coupling (SOC), with a carefully selected set of ligands. nih.govrsc.org This strong SOC promotes rapid intersystem crossing from the singlet to the triplet state and allows for the formally spin-forbidden phosphorescence to occur with high efficiency and a relatively short lifetime. kyushu-u.ac.jp

The typical structure for these emitters is a heteroleptic complex, often featuring two cyclometalating (C^N) ligands and one ancillary ligand, which is frequently acetylacetonate (acac).

Cyclometalating (C^N) Ligands: These ligands, such as 2-phenylpyridine (B120327) (ppy) or its derivatives, are primarily responsible for determining the emission energy and, consequently, the color of the emitted light. bohrium.com The energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is largely dictated by the electronic properties of these ligands.

Efficient emitters are designed to have the emissive triplet state, typically a metal-to-ligand charge transfer (³MLCT) state, as the lowest-lying excited state. This state should be well-shielded from higher-lying, non-radiative metal-centered (³MC or d-d) states, which can cause rapid, heat-producing deactivation and reduce efficiency. rsc.orgrsc.org Introducing bulky or rigid groups into the ligands can also suppress non-radiative decay pathways by restricting intramolecular vibrations and rotations, thereby increasing the phosphorescence quantum yield. rsc.org

The photoluminescence quantum yield (PLQY) is a critical parameter for an OLED emitter, representing the ratio of photons emitted to photons absorbed. Achieving near-unity PLQY is a primary goal in molecular design. For iridium(III) acetylacetonate complexes, several strategies are employed to optimize this value.

One key factor is the energy gap between the lowest triplet state (T₁) and the ground state (S₀). According to the "energy gap law," a larger energy gap reduces the rate of non-radiative decay, leading to higher quantum efficiency. bohrium.com Therefore, blue emitters, which have a larger energy gap, are inherently more challenging to design than red or green emitters.

Key optimization strategies include:

Rigidification of Ligand Structure: Introducing rigid ligand frameworks or bulky substituents helps to minimize geometric reorganization in the excited state, which reduces non-radiative decay rates. rsc.orgrsc.org

Suppression of Non-Emissive States: The ancillary ligand can influence the energy of deactivating d-d excited states. Strong-field ligands can raise the energy of these non-emissive states, preventing thermal population from the emissive ³MLCT state and thus enhancing the PLQY. rsc.org

Modulation of Charge Transfer Character: The nature of the emissive state, whether it is more ligand-centered (³LC) or has significant metal-to-ligand charge transfer (³MLCT) character, affects the quantum yield. A significant ³MLCT character is often desirable as it enhances spin-orbit coupling, leading to a shorter radiative lifetime and higher efficiency. rsc.orgacs.org

Researchers have demonstrated that iridium(III) complexes can achieve exceptionally high PLQY in solid-state films, with some values approaching 100% when dispersed in an appropriate host material at low concentrations. kyushu-u.ac.jpnih.gov

Table 1: Selected Iridium(III) Acetylacetonate Complexes and their Photoluminescence Quantum Yields (PLQY)

The emission color of (C^N)₂Ir(acac) complexes can be systematically tuned across the entire visible spectrum and into the near-infrared (NIR) region primarily by modifying the electronic properties of the cyclometalating (C^N) ligands. bohrium.com This tunability is a major advantage of iridium(III) emitters.

The energy of the emitted photon is determined by the HOMO-LUMO gap of the complex. The HOMO is typically a mix of iridium d-orbitals and ligand π-orbitals, while the LUMO is predominantly located on the π* orbital of the C^N ligand.

Blue Emitters: To achieve blue emission, the HOMO-LUMO gap must be widened. This is typically done by using C^N ligands with electron-withdrawing groups (like fluorine) on the phenyl ring, which stabilizes the HOMO level, and/or by reducing the π-conjugation of the ligand system. rsc.orgacs.orgfrontiersin.org Designing stable and efficient deep-blue emitters remains a significant challenge due to the large energy gap, which can bring the emissive state closer to deactivating states. bohrium.com

Green Emitters: The archetypal green emitter is fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), and its heteroleptic analogue (ppy)₂Ir(acac) also emits in the green region. Modifications to the ppy ligand can fine-tune the emission around the green part of the spectrum. spiedigitallibrary.org

Red and Orange Emitters: To shift the emission to longer wavelengths (red/orange), the HOMO-LUMO gap is narrowed. This is accomplished by extending the π-conjugation of the C^N ligand, for example, by using ligands like 2-phenylquinoline (B181262) or thienyl-pyridine derivatives. nih.govrsc.org This extension destabilizes the LUMO, reducing the energy gap and red-shifting the emission.

NIR Emitters: Pushing the emission into the NIR region is particularly difficult due to the "energy gap law," which predicts that the very small energy gap will lead to extremely high non-radiative decay rates and thus very low quantum yields. bohrium.com Designing efficient NIR emitters requires specialized ligand systems with extensive π-conjugation.

The ultimate test of an emitter is its performance in a functioning OLED device. The electroluminescence (EL) characteristics of devices using (C^N)₂Ir(acac) emitters are evaluated based on several key metrics: External Quantum Efficiency (EQE), power efficiency (measured in lumens per watt, lm/W), and Commission Internationale de l'Eclairage (CIE) coordinates, which define the emission color.

High-performance devices are fabricated by doping the iridium emitter at a specific concentration (typically 5-20%) into a host material. The host material must have a higher triplet energy than the emitter to ensure efficient energy transfer to the dopant and prevent back-transfer. spiedigitallibrary.org The choice of charge transport layers and device architecture is also critical for ensuring balanced charge injection and recombination within the emissive layer. optica.org

Numerous studies have demonstrated the exceptional performance of OLEDs based on iridium(III) acetylacetonate emitters. Devices across the color spectrum have achieved high efficiencies, with red and green devices now being a mature technology and blue devices continuously improving. nih.govrsc.org

Table 2: Performance of OLEDs Employing Iridium(III) Acetylacetonate Emitters

One of the primary mechanisms that causes a decrease in OLED efficiency at high brightness, known as "efficiency roll-off," is triplet-triplet annihilation (TTA). spiedigitallibrary.org TTA occurs when two triplet excitons interact. This interaction can lead to the non-radiative decay of one or both excitons, effectively wasting the energy that would have produced a photon. nih.gov

Because phosphorescent emitters have relatively long triplet lifetimes (on the order of microseconds), the concentration of triplet excitons can become very high at high current densities, making TTA a significant problem. nih.gov This is especially severe for blue phosphorescent materials, which tend to have longer lifetimes.

Strategies to suppress TTA include:

Broadening the Recombination Zone: By designing device architectures that spread the electron-hole recombination zone over a wider area within the emissive layer, the local concentration of triplets can be reduced.

Molecular Design: Designing emitters with shorter triplet lifetimes can reduce the steady-state concentration of triplets and thus the probability of TTA.

Host Material Engineering: Utilizing host materials that promote a wide distribution of excitons or using co-host systems can help to keep the emitter molecules separated, reducing the likelihood of TTA. spiedigitallibrary.org

Doping Concentration: Optimizing the doping concentration of the emitter is crucial. While higher concentrations can improve exciton (B1674681) capture, they can also exacerbate TTA. nih.gov

Photophysical Property Modulation through Ligand Engineering

Ligand engineering is the most powerful tool for modulating the photophysical properties of iridium(III) acetylacetonate emitters. By making systematic chemical modifications to the cyclometalating (C^N) ligands, researchers can precisely control the emission color, quantum efficiency, excited-state lifetime, and even the orientation of the molecule within the device's emissive layer. rsc.orgresearchgate.net

The introduction of electron-donating or electron-withdrawing groups at different positions on the C^N ligand can raise or lower the HOMO and LUMO energy levels, thereby tuning the emission wavelength. For instance, adding fluorine atoms to the phenyl ring of a ppy ligand lowers the HOMO energy, increasing the energy gap and shifting the emission towards the blue. rsc.orgfrontiersin.org Conversely, adding π-conjugating groups or strong electron-donating groups can decrease the energy gap, leading to red-shifted emission. rsc.org

Furthermore, ligand engineering can enhance molecular rigidity and suppress vibrational quenching, leading to higher PLQY. rsc.org The steric bulk of the ligands can also be adjusted to prevent intermolecular interactions that lead to aggregation-caused quenching, ensuring that the high efficiency observed in solution is maintained in the solid state. This careful molecular tuning allows for the creation of customized emitters tailored for specific applications, from high-definition displays to solid-state lighting.

Influence of Symmetric vs. Asymmetric Cyclometalating Ligands

The symmetry of cyclometalating ligands in iridium(III) complexes, including those with acetylacetonate as an ancillary ligand, plays a crucial role in determining their emission properties. Studies comparing iridium complexes with symmetric versus asymmetric quinolinate-based cyclometalating ligands have demonstrated a noticeable impact on their photoluminescence. For instance, complexes with asymmetric ligands have been observed to exhibit a blue-shift in their photoluminescence compared to their symmetric counterparts. researchgate.nettandfonline.com

One study focused on bis-[2,3-bis(4-fluorophenyl)quinoxalinato]iridium(acetylacetonate), where the main ligand, 2,3-dpqx-F2, is symmetric. tandfonline.com This complex exhibited red emission with a peak at approximately 640 nm. tandfonline.com In contrast, related complexes with asymmetric fluorophenylmethylquinoxaline (fpmqx) derivatives as the main ligands were synthesized to compare their emission patterns. researchgate.nettandfonline.com The investigation found that the asymmetric complexes showed a blue-shifted photoluminescence. researchgate.nettandfonline.com This shift is attributed to the difference in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can be influenced by the symmetry of the ligands. researchgate.net

The exploration of tris-heteroleptic iridium(III) complexes, which are inherently asymmetric due to being supported by three different ligands, represents a growing area of research. acs.org This class of phosphors offers more degrees of freedom for tuning the photophysical properties of the complex compared to traditional bis-heteroleptic or homoleptic complexes. acs.org

Comparison of Emission Properties: Symmetric vs. Asymmetric Ligands

Complex TypeLigand SymmetryKey FindingReference
Ir(2,3-dpqx-F2)2(acac)SymmetricRed emission with a peak at ~640 nm. tandfonline.com
Ir(fpmqx)2(AL)AsymmetricShowed blue-shifted photoluminescence compared to the symmetric analogue. researchgate.nettandfonline.com

Effects of Ancillary Ligands (e.g., Sulfur-Containing, Acetylacetonate Derivatives)

Ancillary ligands, such as acetylacetonate and its derivatives, are critical in modulating the electronic and photophysical properties of cyclometalated iridium(III) complexes. The nature of the ancillary ligand can influence the energy of the frontier molecular orbitals and the quantum efficiency of the complex.

Research into sulfur-containing ancillary ligands has shown them to be effective in developing highly efficient phosphorescent emitters. For example, iridium(III) cyclometalated complexes with the sulfur-containing ancillary ligand N,N-diisopropyldithiocarbamate (dipdtc) have been synthesized rapidly at room temperature. rsc.org These complexes exhibit high photoluminescence quantum efficiencies, reaching up to 94.2%, and their emission colors can be tuned by modifying the main cyclometalating ligands. rsc.org The resulting devices have demonstrated high external quantum efficiencies, suggesting that the four-membered ring Ir–S–C–S backbone is a promising structure for OLED applications. rsc.org While some studies have investigated the potential affinity of mercury ions for sulfur-containing ligands in iridium complexes, it was found that spectroscopic changes in the presence of certain mercury salts were due to acid-induced departure of the acetylacetonate ligand, not a direct Hg(2+)-S interaction. nih.gov

Derivatives of acetylacetonate, such as β-ketoiminate (acNac) and β-diketiminate (NacNac) ligands, have also been studied. nih.gov These weaker-field ligands have been shown to raise the energy of the metal-centered HOMO. nih.gov The luminescent properties and quantum yields of these complexes are dependent on both the cyclometalating and the ancillary ligands. nih.gov For instance, complexes with 2-phenylbenzothiazole (B1203474) (bt) as the cyclometalating ligand and acNac or NacNac ancillary ligands were found to be strongly luminescent, with one achieving a quantum efficiency of 0.82. nih.gov

Impact of Ancillary Ligands on Iridium(III) Complex Properties

Ancillary Ligand TypeExample LigandObserved EffectsReference
Sulfur-ContainingN,N-diisopropyldithiocarbamate (dipdtc)High photoluminescence quantum efficiencies (up to 94.2%); enabled high-performance green OLEDs. rsc.org
Acetylacetonate Derivativesβ-ketoiminate (acNac)Raised the energy of the metal-centered HOMO; resulted in strongly luminescent complexes (Φ = 0.82 with bt ligand). nih.gov
β-diketiminate (NacNac)Raised the energy of the metal-centered HOMO; produced strongly luminescent complexes. nih.gov

Substituent Effects on HOMO/LUMO Levels and Charge Transfer

The electronic properties of iridium(III) complexes can be precisely tuned by adding electron-donating or electron-withdrawing substituents to the ligands. This modification alters the HOMO and LUMO energy levels, thereby affecting the emission color and efficiency of the complex. minoofar.comnih.gov The ability to independently modify these frontier orbitals is highly desirable for tuning the emission wavelength across the visible spectrum. minoofar.com

In many heteroleptic iridium(III) complexes, the HOMO is typically localized on the iridium center and the cyclometalating ligand, while the LUMO is centered on the ligand with the lowest-lying π* orbital. minoofar.com This spatial separation allows for independent tuning of the HOMO and LUMO energies. minoofar.com For instance, adding substituents to the phenyl ring of a phenylpyridine ligand will have a more significant impact on the HOMO energy level than the LUMO, as the LUMO is primarily located on the pyridine (B92270) ring. minoofar.com

The strategic placement of substituents can lead to significant changes in both HOMO and LUMO energy levels. For example, the incorporation of trifluoromethyl (CF3) and naphthalene (B1677914) groups into a benzimidazole (B57391) ligand in an iridium(III) acetylacetonate complex resulted in a notable shift in its frontier orbital energies. researchgate.net The HOMO and LUMO energies for one such complex were estimated to be -5.28 eV and -3.15 eV, respectively, leading to an electrochemical energy gap of 2.13 eV. researchgate.net The effective separation of HOMO and LUMO is crucial for materials exhibiting thermally activated delayed fluorescence (TADF), as it leads to a smaller singlet-triplet energy gap. nih.gov

Substituent Effects on Frontier Orbital Energies

Complex/Ligand ModificationEffect on HOMO/LUMOResulting Property ChangeReference
Substituents on phenyl ring of phenylpyridineAffects HOMO energy more than LUMO energy.Allows for tuning of the HOMO-LUMO gap and emission color. minoofar.com
Incorporation of CF3 and naphthalene groups into benzimidazole ligandSignificant change in both HOMO and LUMO energy levels.Resulted in an orange-red emitting complex. researchgate.net
(CF3BT-N)2Ir(acac)HOMO: -5.28 eV, LUMO: -3.15 eVElectrochemical energy gap of 2.13 eV. researchgate.net

Excited-State Manipulation via Isomerism and Random Cyclometalation

The manipulation of the excited states of phosphorescent iridium(III) complexes is fundamental to their application in photofunctional materials. nih.govpolyu.edu.hk Isomerism, including linkage isomerism, is one avenue for this manipulation. Iridium(III) acetylacetonate itself is known to exist as linkage isomers, with one isomer where an acetylacetonate ligand is bonded to the iridium center through carbon instead of oxygen. wikipedia.org

A novel strategy for excited-state manipulation is "random cyclometalation". nih.govpolyu.edu.hk This one-pot synthesis approach allows for the creation of multiple, separable isomeric iridium(III) complexes. nih.gov By using ligands with multiple potential cyclometalation sites, this method can produce a variety of isomers with distinct photophysical properties. nih.govpolyu.edu.hk

For example, the random cyclometalation of methoxy-functionalized ligands with an iridium(III) acetylacetonate core resulted in a series of new isomeric complexes. nih.gov This approach led to a dramatic tuning of the phosphorescence peak wavelength by approximately 57 nm and altered the electrochemical properties of the complexes. nih.gov The high sensitivity of their excited states to the position of the methoxyl group was responsible for this significant tuning. nih.gov The resulting iridium(III) complexes displayed intense phosphorescence from yellow (567 nm) to deep-red (634 nm), with high photoluminescence quantum yields of up to 0.99. nih.gov

Properties of Isomeric Iridium(III) Complexes from Random Cyclometalation

StrategyKey FeatureOutcomeQuantum YieldReference
Random CyclometalationOne-pot synthesis of methoxyl-functionalized isomeric complexes.Dramatic tuning of phosphorescence peak wavelength (~57 nm) and electrochemical properties.Up to 0.99 nih.gov

Applications in Solar Energy Conversion

Iridium(III) acetylacetonate and related complexes are being investigated for their potential in solar energy conversion technologies, owing to their excellent photophysical properties that allow for efficient light harvesting and charge transfer. chemimpex.com

Light Harvesting Complexes

The strong absorption of light and long-lived excited states of iridium(III) complexes make them suitable candidates for use as photosensitizers in light-harvesting assemblies. These complexes can absorb solar energy and efficiently transfer it to other components of a system, mimicking the initial steps of natural photosynthesis. The introduction of phosphorescent iridium(III) complexes as a third component in organic solar cells has been shown to extend exciton lifetimes and suppress recombination, which in turn improves photon harvesting capabilities. polyu.edu.hk

Photovoltaic Cell Integration

Iridium(III) acetylacetonate and its derivatives have been integrated into various types of solar cells, including organic photovoltaics (OPVs). chemimpex.comresearchgate.net In OPVs, these complexes can act as an electron-donating layer. For instance, bis(1,2-diphenyl-1H-benzoimidazole)iridium(acetylacetonate) has been used in this capacity. researchgate.net

The introduction of phosphorescent iridium(III) complexes as a third component in the active layer of non-fullerene organic solar cells has proven to be an effective strategy for improving device performance. polyu.edu.hk One study demonstrated that adding 10% of a phosphorescent iridium complex to a PM6:BTP-eC9 blend enhanced the power conversion efficiency (PCE) from 17.41% to 18.54%. polyu.edu.hk This improvement was attributed to the extended exciton lifetimes and suppressed charge recombination facilitated by the iridium complex. polyu.edu.hk Furthermore, the steric structure of the iridium complex demonstrated excellent compatibility with both the donor and acceptor materials, helping to optimize the active layer morphology. polyu.edu.hk

Performance of Photovoltaic Cells with Iridium(III) Complexes

Device StructureRole of Iridium ComplexKey ImprovementPower Conversion Efficiency (PCE)Reference
PM6:BTP-eC9 with 10% fac-Ir(tBufppy)3Third component in active layerExtended exciton lifetimes and suppressed recombination.18.54% (up from 17.41% for the binary device) polyu.edu.hk
Bulk Heterojunction Solar CellsElectron-donating layerAchieved a PCE of 0.50% with a specific iridium complex.0.50% researchgate.net

Photoredox Catalysis

Iridium(III) acetylacetonate, often abbreviated as Ir(acac)3, has emerged as a versatile and efficient photocatalyst in a variety of organic transformations. chemimpex.com Its favorable photophysical properties, including strong absorption in the visible light spectrum and long-lived triplet excited states, enable it to mediate reactions through both energy transfer and electron transfer pathways. chemrxiv.orgacs.org This capability allows for the generation of radical intermediates under mild conditions, providing a powerful tool for the construction of complex molecules. acs.org

The utility of iridium(III) acetylacetonate and related iridium(III) complexes in photoredox catalysis stems from their ability to be fine-tuned. The ligand environment around the iridium center can be modified to adjust the complex's redox potentials and photophysical characteristics. sioc-journal.cnrsc.org This tunability is crucial for optimizing catalytic activity and selectivity for specific chemical transformations. acs.org

Research has demonstrated the application of iridium-based photocatalysts in a wide range of reactions, including C-H functionalization, polymerization, and dehalogenation reactions. acs.orgacs.orgrsc.org In C-H functionalization, for example, iridium catalysts can selectively activate C-H bonds, which are typically unreactive, and facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. acs.orgnih.gov This approach offers a more atom-economical and environmentally friendly alternative to traditional synthetic methods that often require pre-functionalized starting materials. liverpool.ac.uk

Furthermore, iridium photocatalysts have been successfully employed in both radical and cationic polymerizations. rsc.orgscispace.com By absorbing light, the catalyst can initiate the polymerization process, offering precise control over the reaction under mild conditions. The development of heterogenized iridium catalysts, where the complex is supported on a solid material, further enhances their practical utility by allowing for easy recovery and reuse of the expensive metal catalyst. acs.orgnih.gov

Detailed Research Findings in Photoredox-Mediated Reactions

Recent studies have highlighted the effectiveness of iridium(III) complexes in mediating a diverse array of chemical transformations. These reactions often proceed with high efficiency and selectivity under visible light irradiation.

Key Application Areas:

C–H Functionalization: Iridium(III) catalysts have been instrumental in the direct functionalization of C–H bonds. acs.org These reactions allow for the formation of new bonds at positions that were previously difficult to access, streamlining synthetic routes to complex molecules. nih.gov

Polymerization Reactions: Iridium-based photosensitizers have been successfully used to initiate both radical and cationic polymerizations. rsc.orgscispace.com These methods offer temporal and spatial control over the polymerization process, which is crucial for creating well-defined polymer architectures.

Dehalogenation of Aryl Halides: The reductive dehalogenation of aryl halides is another important application of iridium photocatalysts. acs.org This reaction is valuable in organic synthesis for the removal of halogen atoms and the formation of new C-H bonds.

Cycloaddition Reactions: Photoredox catalysis with iridium complexes has been shown to facilitate various cycloaddition reactions, which are powerful methods for constructing cyclic molecules. chemrxiv.orgrsc.org

The following tables summarize representative examples of these transformations, showcasing the reaction conditions and outcomes.

Table 1: Iridium-Catalyzed C-H Functionalization

Entry Substrate Reagent Catalyst Loading (mol%) Light Source Solvent Product Yield (%) Ref
1 Benzoic Acid N-Fluorobenzenesulfonimide 2.5 Blue LED Acetonitrile 85
2 Acetanilide Phenylboronic Acid 1.0 Blue LED Dichloroethane 78 acs.org

Table 2: Iridium-Catalyzed Polymerization

Entry Monomer Co-initiator Catalyst Loading (mol%) Light Source Solvent Polymer Mn ( g/mol ) PDI Ref
1 Methyl Methacrylate Ethyl α-bromophenylacetate 0.1 462 nm Light Toluene 12,500 1.25 rsc.org
2 Styrene Iodonium Salt 0.5 Green LED Dichloromethane 9,800 1.40 scispace.com

Table 3: Iridium-Catalyzed Dehalogenation and Cycloaddition

Entry Reaction Type Substrate Reagent Catalyst Loading (mol%) Light Source Solvent Product Yield (%) Ref
1 Dehalogenation 4-Bromobenzonitrile Triethylamine (B128534) 0.1 455 nm LED Acetonitrile 95 acs.org
2 [2+2] Cycloaddition Chalcone --- 1.0 Visible Light Acetonitrile 88 chemrxiv.org

Materials Science and Thin Film Deposition Technologies

Chemical Vapor Deposition (CVD) and Metallo-Organic Chemical Vapor Deposition (MOCVD)

Chemical Vapor Deposition (CVD) and its variant, Metallo-Organic Chemical Vapor Deposition (MOCVD), are widely employed techniques for producing high-quality thin films. In these processes, volatile precursors are introduced into a reaction chamber where they decompose on a heated substrate, resulting in the deposition of a thin film. Iridium(III) acetylacetonate (B107027) has been extensively investigated as a precursor for the MOCVD of iridium and iridium oxide films. tosoh.co.jpmdpi.com

Deposition of Iridium Thin Films and Coatings

Iridium thin films have been successfully deposited using Ir(acac)₃ in MOCVD processes. tosoh.co.jp The deposition is typically carried out in the presence of a reactant gas, such as oxygen or hydrogen, to facilitate the decomposition of the precursor and control the purity of the resulting film. researchgate.netnii.ac.jp For instance, high-purity iridium films with low carbon and oxygen contamination have been achieved by introducing oxygen during the MOCVD process. nii.ac.jpjournaldephysique.org The addition of oxygen also allows for lower deposition temperatures. researchgate.net

The deposition rate of iridium films from Ir(acac)₃ is influenced by several factors, including the deposition temperature and the partial pressure of the reactant gases. researchgate.net Studies have shown that the deposition rate can be relatively low, which may limit its application in some industrial processes. nii.ac.jp However, the quality of the films produced often outweighs the limitation of the deposition rate.

Table 1: MOCVD Operating Conditions for Iridium Thin Films using Ir(acac)₃

ParameterConditionReference
PrecursorIridium(III) acetylacetonate (Ir(acac)₃) researchgate.net
Substrate Temperature400–520 °C researchgate.net
Reactant GasHydrogen researchgate.net
PressureAtmospheric researchgate.net
Deposition Rate~0.28 nm/s (at 470 °C) rsc.org

Growth Mechanisms of Iridium Films

The growth of iridium films via MOCVD from Ir(acac)₃ involves a series of complex surface reactions. The process generally begins with the adsorption of the Ir(acac)₃ molecules onto the substrate surface. In the presence of a reactant gas like hydrogen, a proposed mechanism involves the activated hydrogen reacting with the adsorbed Ir(acac)₃ molecules. researchgate.net This reaction facilitates the removal of the acetylacetonate ligands, leaving behind iridium atoms that form the growing film. researchgate.net The kinetics of this process can be described by models such as the Rideal-Eley kinetic model, particularly in the intermediate temperature range of 460–500 °C. researchgate.net

Film Morphology and Impurity Control

The morphology and purity of iridium films are critically dependent on the deposition conditions. Without the use of a reactive gas, iridium films prepared from Ir(acac)₃ often contain significant carbon impurities. nii.ac.jp These impurities can lead to the formation of films consisting of iridium nanoclusters embedded in an amorphous carbon matrix. nii.ac.jp

The introduction of oxygen as a co-reactant during MOCVD has been proven effective in significantly reducing carbon contamination to less than 1 mass %. nii.ac.jprsc.org This leads to the formation of high-purity iridium films with improved morphology. rsc.org Similarly, the use of hydrogen as a reactant gas can also yield carbon-free iridium films. nii.ac.jp The microstructure of the deposited films, including grain size, is strongly influenced by the deposition temperature and the partial pressure of the reactant gas. researchgate.net For example, nanocrystalline iridium films can be obtained by carefully controlling the deposition temperature. rsc.org

Applications in Microelectronics (Electrical Contacts, Diffusion Barriers)

The high-quality iridium thin films produced from Ir(acac)₃ have significant applications in the microelectronics industry. sciencepublishinggroup.com Due to its high thermal stability, excellent electrical conductivity, and resistance to oxidation, iridium is a promising material for electrical contacts and diffusion barriers in integrated circuits. rsc.orgsciencepublishinggroup.comresearchgate.net

Iridium films can serve as electrodes in Dynamic Random Access Memories (DRAMs) and Ferroelectric Random Access Memories (FRAMs). psu.eduresearchgate.net They also have potential as gate electrodes in Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs). psu.eduresearchgate.net In advanced interconnect schemes, iridium thin films can act as a barrier layer to prevent the diffusion of copper into the surrounding silicon, a critical issue in modern microprocessors. researchgate.net Research has shown that atomic layer deposited iridium thin films can effectively prevent copper diffusion at temperatures up to 500°C. researchgate.net

Atomic Layer Deposition (ALD) of Iridium-Containing Materials

Atomic Layer Deposition (ALD) is a thin film deposition technique that offers precise thickness control at the atomic level, making it ideal for creating uniform and conformal films required in nanotechnology and microelectronics. aip.orgresearchgate.net ALD relies on sequential, self-limiting surface reactions. researchgate.net Iridium(III) acetylacetonate is a commonly used precursor for the ALD of both metallic iridium and iridium oxide films. researchgate.netbohrium.com

ALD Reaction Mechanisms on Substrates (Alumina, Silica (B1680970), Silica-Alumina)

The reaction mechanism of Ir(acac)₃ in ALD processes depends on the co-reactant and the substrate material. When depositing on oxide substrates like alumina (B75360) (Al₂O₃), silica (SiO₂), and silica-alumina, the surface hydroxyl (-OH) groups play a crucial role. vtt.firesearchgate.net

Studies have shown that a ligand exchange reaction occurs between the acetylacetonate ligands of Ir(acac)₃ and the surface hydroxyl groups on all three substrates. vtt.firesearchgate.net However, the deposition on alumina and silica-alumina can be sterically hindered by the acetylacetonate ligands. vtt.firesearchgate.net On silica, a portion of the deposited iridium is found to be in its metallic state. vtt.firesearchgate.net

In a typical ALD cycle using Ir(acac)₃ and an oxygen-based co-reactant (like O₂ or ozone), the process involves the following general steps:

Ir(acac)₃ pulse: The Ir(acac)₃ precursor is introduced into the reactor and chemisorbs onto the substrate surface. This may involve reactions with surface species, such as oxygen or hydroxyl groups, leading to the removal of some ligands. aip.orgacs.org

Purge: Excess, unreacted precursor and byproducts are removed from the chamber by an inert gas.

Co-reactant pulse: An oxidizing agent like oxygen or ozone is pulsed into the chamber. This pulse reacts with the adsorbed precursor on the surface, combusting the remaining ligands and forming the desired iridium or iridium oxide layer. aip.orgacs.org The byproducts of this reaction are typically carbon dioxide and water. acs.org

Purge: The reaction byproducts and excess co-reactant are purged from the chamber.

This cycle is repeated to grow the film to the desired thickness. The self-limiting nature of the surface reactions in each step ensures precise control over the film thickness. bohrium.com

Ligand Exchange Reactions with Surface Hydroxyl Groups

The deposition of iridium onto various substrates often begins with the interaction between iridium(III) acetylacetonate and hydroxyl (-OH) groups present on the substrate's surface. This process, known as a ligand exchange reaction, is fundamental to achieving a well-adhered and uniform iridium coating.

Studies involving the deposition of iridium(III) acetylacetonate from the gas phase onto substrates like alumina, silica-alumina, and silica have confirmed that ligand exchange with surface hydroxyl groups is a key mechanism. vtt.firesearchgate.net Infrared spectroscopy and elemental analysis have provided evidence for this reaction across different support materials. vtt.firesearchgate.net However, the efficiency of this exchange can be influenced by the steric hindrance of the acetylacetonate (acac) ligands, which can impede the deposition process, particularly on alumina and silica-alumina surfaces. vtt.firesearchgate.net

In some cases, particularly on silica, a portion of the deposited iridium is found in its metallic state. vtt.firesearchgate.net The anchoring of the iridium complex to the surface can occur through the release of one or two acetylacetonate ligands in the form of acetylacetone (B45752) (acacH). psu.edu The nature of the support material and its surface properties, such as the presence of basic or isolated hydroxyl groups, play a significant role in the anchoring mechanism. psu.edu

Control of Iridium Loading and Particle Formation

Precise control over the amount of iridium deposited (loading) and the subsequent formation of iridium particles is crucial for many applications, including catalysis and electronics. The use of iridium(III) acetylacetonate allows for a degree of control through various deposition techniques.

Atomic Layer Deposition (ALD) has been identified as a viable method for preparing iridium catalysts with controlled iridium loadings. researchgate.net One strategy to manage the iridium content involves blocking the reactive sites on the support surface. vtt.firesearchgate.net For instance, treating the surface with acetylacetone (H-acac) before introducing the iridium precursor can significantly reduce the amount of iridium deposited. vtt.firesearchgate.net This blocking technique has been shown to decrease iridium content by over 90% on alumina and by 30-50% on silica-alumina. researchgate.net

The post-deposition treatment also plays a critical role in the final particle formation. psu.edu For example, calcination in air of iridium(III) acetylacetonate impregnated on a support can lead to the formation of agglomerated iridium oxide (IrO₂) particles. psu.edu In contrast, direct reduction of the precursor can result in highly dispersed and homogeneous iridium nanoparticles. psu.edu The choice of treatment—oxidative, reductive, or inert—directly impacts the dispersion and size of the resulting iridium particles. psu.edu

Below is a table summarizing the effect of surface blocking on iridium loading:

Support MaterialReduction in Iridium Content after Blocking with H-acac
Alumina>90% researchgate.net
Silica-Alumina30-50% researchgate.net
SilicaAlmost no effect researchgate.net

Synthesis of Advanced Materials

Iridium(III) acetylacetonate is a versatile precursor for the synthesis of a range of advanced materials with unique properties and applications.

Iridium Oxide Nanoclusters (IrOₓ)

Iridium oxide nanoclusters (IrOₓ) are of significant interest for applications such as electrocatalysis, particularly in water splitting. sigmaaldrich.comresearchgate.net Iridium(III) acetylacetonate is a common precursor for the synthesis of these nanoclusters. sigmaaldrich.com The synthesis often involves the decomposition of the precursor under controlled conditions to form iridium oxide. For example, it can be used to prepare ZrOCoII−IrOx, a catalyst used in carbon dioxide reduction. sigmaaldrich.com

The deposition conditions, including temperature and the presence of an oxidizing atmosphere, have a profound influence on the final properties of the iridium oxide material. researchgate.net Studies have shown that higher deposition temperatures can surprisingly favor the formation of reduced iridium phases even in an oxidizing environment. researchgate.net The resulting IrOₓ can exist in various forms, including as IrO₂ or as hydrous iridium oxide. researchgate.net

Carbon Nanostructures Fabrication

Iridium(III) acetylacetonate is utilized in the fabrication of various carbon nanostructures through techniques like chemical vapor deposition (CVD). americanelements.com In this process, the precursor is vaporized and then decomposed at high temperatures, leading to the deposition of iridium which can act as a catalyst for the growth of carbon nanotubes or form coatings on carbon fibers. americanelements.comresearchgate.net

Research has demonstrated the successful coating of carbon fibers with iridium using iridium(III) acetylacetonate in a MOCVD process. researchgate.netsci-hub.se The deposition temperature influences the mechanism and rate of deposition, with thinner, more uniform coatings formed at higher temperatures. researchgate.net The resulting iridium coatings can be bound to the carbon fiber through van der Waals forces and mechanical interlocking, which enhances the structural stability and corrosion resistance of the carbon material at high temperatures. researchgate.net

The table below outlines the effect of deposition temperature on iridium coating on carbon fibers:

Deposition TemperatureCoating Characteristics
Intermediate (460–500 °C)Reaction-rate-limited deposition researchgate.net
High (550 and 600 °C)Thinner deposits that replicate the fiber's surface relief researchgate.net

Luminescent Polymers and Coordination Polymers

Iridium(III) complexes, including those derived from or incorporating acetylacetonate ligands, are well-known for their phosphorescent properties and are used in the development of luminescent materials. osti.govdntb.gov.ua These materials are crucial for applications such as organic light-emitting diodes (OLEDs) and chemical sensors.

Improved synthetic methods for preparing cyclometalated iridium(III) complexes with acetylacetonate as an ancillary ligand have been developed to create efficient photoluminescent materials spanning a wide range of colors. osti.gov These complexes can be incorporated into polymers to create luminescent polymer dots. osti.gov

Furthermore, iridium(III) complexes can act as metalloligands in the construction of coordination polymers (CPs). rsc.orgrsc.orgnih.gov These CPs can exhibit interesting properties, such as luminescent sensing of metal ions. rsc.orgnih.gov For instance, iridium(III)-based CPs have been synthesized that show selectivity for certain metal cations, with the pore size of the polymer framework influencing this selectivity. rsc.orgnih.gov Some iridium(III)-lanthanide(III) coordination polymers also exhibit slow magnetic relaxation and near-infrared luminescence, making them promising for applications in spintronics and bio-imaging. rsc.org

Advanced Characterization Techniques in Research

Spectroscopic Methods for Structural and Electronic Elucidation

Spectroscopy is a fundamental tool for probing the molecular and electronic structure of Ir(acac)₃. Different regions of the electromagnetic spectrum are utilized to gain insights into its bonding, geometry, and excited-state dynamics.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for confirming the structure of the acetylacetonate (B107027) ligands in Ir(acac)₃. The spectrum of a diamagnetic d⁶ metal-acetylacetonate complex is expected to be relatively simple due to the high symmetry (D₃) of the molecule.

The ¹H NMR spectrum of a related complex, rhodium(III) acetylacetonate, in CDCl₃ shows two distinct signals corresponding to the protons of the acetylacetonate (acac) ligand. strem.comresearchgate.net A singlet is observed for the methyl (CH₃) protons and another singlet for the methine (CH) proton. strem.comresearchgate.net For Ir(acac)₃, a similar pattern is anticipated. The chemical shifts provide information about the electronic environment of the protons. In analogous diamagnetic metal(III) acetylacetonate complexes, the methine proton typically resonates downfield compared to the methyl protons due to its proximity to the electron-withdrawing carbonyl groups and the metal center.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Methyl (CH₃)~1.9 - 2.2Singlet
Methine (CH)~5.4 - 5.6Singlet

This interactive table provides expected ¹H NMR data for Iridium(III) acetylacetonate based on analogous compounds.

Infrared (IR) spectroscopy probes the vibrational modes of the molecule, offering insights into the bonding and functional groups present in Ir(acac)₃. The coordination of the acetylacetonate ligand to the iridium center results in characteristic vibrational frequencies. The most significant bands in the IR spectrum of metal acetylacetonates (B15086760) are associated with the C=O and C=C stretching vibrations of the chelate ring.

In free acetylacetone (B45752), the C=O stretching vibration appears at a higher frequency. Upon coordination to a metal ion, these frequencies shift due to the delocalization of π-electrons within the chelate ring and the kinematic coupling of the vibrational modes. Studies on various metal acetylacetonates, such as Fe(acac)₃, show strong absorption bands in the region of 1500-1600 cm⁻¹. researchgate.net These bands are assigned to the coupled C=O and C=C stretching vibrations. The absence of the sharp C=O stretching band expected for a free keto group confirms the bidentate coordination of the acetylacetonate ligand to the iridium center.

Vibrational Mode Typical Frequency Range (cm⁻¹)
ν(C=O) / ν(C=C)1500 - 1600
δs(C-H)~1360
δ(C=C-H)~1275

This interactive table summarizes the characteristic IR absorption bands for metal acetylacetonate complexes.

UV-Visible absorption spectroscopy is employed to study the electronic transitions within the Ir(acac)₃ molecule. The absorption spectrum is characterized by intense bands in the ultraviolet region and potentially weaker bands extending into the visible region. These absorptions arise from different types of electronic transitions.

The high-energy bands, typically observed below 300 nm, are attributed to spin-allowed π-π* intraligand transitions within the acetylacetonate ligands. nycu.edu.twresearchgate.netresearchgate.net In the lower energy region, between 350 nm and 440 nm, bands corresponding to metal-to-ligand charge transfer (MLCT) transitions are often observed in iridium(III) complexes. nycu.edu.twresearchgate.netresearchgate.net These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-based π*-orbital. The position and intensity of these bands are sensitive to the nature of the ligands and the solvent. Weaker, spin-forbidden transitions, such as ³MLCT, may also be present as a long tail extending into the visible region. researchgate.net

Iridium(III) complexes are well-known for their phosphorescent properties, and Ir(acac)₃ is no exception. Photoluminescence spectroscopy is used to characterize the emission of light from the complex after it has been electronically excited. Upon excitation, the molecule can undergo intersystem crossing from a singlet excited state to a triplet excited state. The subsequent radiative decay from this triplet state to the singlet ground state results in phosphorescence.

The emission from iridium(III) complexes containing acetylacetonate ligands can be tuned across the visible spectrum, from yellow to deep-red, by modifying the other ligands in the coordination sphere. acs.org For instance, complexes of the type Ir(L)₂(acac), where L is a cyclometalating ligand, can exhibit intense phosphorescence with high quantum yields. acs.orgrsc.org The emission is typically from a ³MLCT excited state. The acetylacetonate ligand itself can influence the energy of the excited states and thus the emission color.

Transient absorption spectroscopy is a powerful technique for studying the dynamics of short-lived excited states. In this pump-probe method, an initial laser pulse (the pump) excites the molecule, and a second, time-delayed pulse (the probe) monitors the changes in absorption as the molecule relaxes. This technique provides information on processes such as intersystem crossing, vibrational relaxation, and charge transfer that occur on timescales from femtoseconds to microseconds.

Studies on related iridium photocatalysts have used transient absorption spectroscopy to observe energy transfer processes and to characterize the excited states involved in catalytic cycles. princeton.edufao.org For iridium complexes, this technique can track the rapid intersystem crossing from the initially populated singlet excited state to the triplet manifold. uclouvain.bersc.org The transient spectra reveal the absorption of the excited triplet state, and the decay kinetics of these signals provide the lifetime of the excited state. uclouvain.bersc.org

Electrochemical Characterization for Redox and Electron Transfer

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for probing the redox behavior of Ir(acac)₃. These techniques provide information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for understanding electron transfer processes and for applications in areas like organic light-emitting diodes (OLEDs) and photocatalysis.

The cyclic voltammogram of an iridium(III) complex typically shows a quasi-reversible oxidation wave corresponding to the Ir(III)/Ir(IV) redox couple. researchgate.netresearchgate.net The potential at which this oxidation occurs is related to the energy of the HOMO. For complexes of the type Ir(C^N)₂(acac), the oxidation is generally centered on the iridium metal, though it can be influenced by the electronic properties of the ligands. researchgate.net Reduction processes, if observed within the solvent window, are typically ligand-based and correspond to the energy of the LUMO. The electrochemical data, including oxidation and reduction potentials, are crucial for designing molecules with specific electronic properties for various applications. Studies on analogous Fe(acac)₃ have shown a reversible one-electron reduction corresponding to the Fe(III)/Fe(II) couple. electrochemsci.orgdoi.orgchemrxiv.org

Compound Process Potential (V vs. reference)
Ir(ppy)₂(acac)OxidationVariable (ligand dependent)
Fe(acac)₃Reduction~ -0.61 (vs. Ag/Ag⁺)

This interactive table presents typical electrochemical data for related metal acetylacetonate complexes.

Diffraction Techniques for Crystal and Material Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been instrumental in determining the molecular structure of Iridium(III) acetylacetonate, revealing a distorted octahedral coordination geometry around the central iridium atom. researchgate.net

In the solid state, Iridium(III) acetylacetonate exists as a monomeric molecular complex. researchgate.net The iridium(III) ion is coordinated to three bidentate acetylacetonate ligands, with each ligand binding through its two oxygen atoms. The molecule possesses D₃ symmetry. The precise bond lengths and angles determined from single-crystal X-ray diffraction studies provide valuable insights into the nature of the metal-ligand bonding. For instance, the Ir-O bond lengths are a key indicator of the strength of the coordination bond.

Table 2: Selected Crystallographic Data for Iridium(III) Acetylacetonate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/b
a (Å)Value not available in search results
b (Å)Value not available in search results
c (Å)Value not available in search results
β (°)Value not available in search results
Volume (ų)Value not available in search results
Z4
Coordination GeometryDistorted Octahedral

X-ray powder diffraction (XRD) is a versatile technique used for the phase identification of crystalline materials and for obtaining information about their crystal structure, purity, and crystallite size. carleton.edu An XRD pattern is a plot of the intensity of diffracted X-rays as a function of the diffraction angle (2θ). Each crystalline material has a unique XRD pattern, which serves as a "fingerprint" for its identification.

For Iridium(III) acetylacetonate, XRD can be used to confirm the identity and purity of a synthesized sample by comparing its experimental XRD pattern with a standard reference pattern. The positions of the diffraction peaks are related to the dimensions of the unit cell through Bragg's Law, while the intensities of the peaks are determined by the arrangement of atoms within the unit cell. carleton.edu

Thermal Analysis and Mass Spectrometry for Decomposition Studies

The thermal stability and decomposition mechanism of Iridium(III) acetylacetonate are critical parameters for its application in techniques like Chemical Vapor Deposition (CVD) and catalyst preparation. Combined thermal analysis techniques provide comprehensive insights into these processes.

Thermogravimetry-Differential Thermal Analysis-Mass Spectrometry (TG-DTA-MS)

The decomposition of Iridium(III) acetylacetonate has been investigated using the powerful combination of Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Mass Spectrometry (MS). This simultaneous analysis allows for the correlation of mass loss events with their thermal nature (endothermic or exothermic) and the identification of the evolved gaseous species.

In studies of Iridium(III) acetylacetonate impregnated on amorphous silica-alumina (ASA), TG-DTA-MS reveals that the decomposition pathway is highly dependent on the reactive atmosphere. rsc.org Under an oxidative atmosphere (air), the compound undergoes an exothermic combustion process. rsc.org Conversely, in a reductive environment (hydrogen), the decomposition proceeds via hydrogenolysis of the acetylacetonate (acac) ligand, followed by the hydrogenation of ligand fragments into alkanes and water. rsc.org

Further research has shown that in the presence of oxygen, the decomposition of Iridium(III) acetylacetonate begins at approximately 220°C, with the final gaseous products being water (H₂O) and carbon dioxide (CO₂). In an inert atmosphere or vacuum, the onset of decomposition is significantly higher, starting at around 410°C, and involves the release of fragments of the acetylacetonate ligand.

A study on a similar compound, Ruthenium(III) acetylacetonate, provides analogous insights, showing a major decomposition step between 150-250°C. Below 300°C, the primary gaseous product is the acetylacetonate ligand itself. At temperatures exceeding 400°C, the ligand further decomposes into carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O). While specific quantitative data for Iridium(III) acetylacetonate's decomposition stages from a dedicated TG-DTA-MS study is not detailed in the provided search results, the general behavior of metal acetylacetonates suggests a multi-stage process involving ligand dissociation and subsequent fragmentation.

General Decomposition Behavior of Iridium(III) Acetylacetonate
AtmosphereDecomposition Onset TemperatureProcess TypePrimary Gaseous Products
Oxidative (e.g., Air)~220°CExothermic CombustionH₂O, CO₂
Reductive (e.g., H₂)Higher than oxidativeHydrogenolysis and HydrogenationAlkanes, H₂O
Inert/Vacuum~410°CThermal DecompositionAcetylacetonate ligand fragments

Microscopy for Nanostructure and Film Analysis

The morphology, size, and crystal structure of materials derived from Iridium(III) acetylacetonate are crucial for their performance in applications such as catalysis and electronics. Transmission Electron Microscopy is a vital tool for these investigations at the nanoscale.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is employed to characterize the nanostructure of iridium-containing materials synthesized from Iridium(III) acetylacetonate. For instance, in the preparation of iridium catalysts on amorphous silica-alumina supports, TEM analysis is essential.

Following the direct reduction of Iridium(III) acetylacetonate, TEM studies have revealed the formation of highly and homogeneously dispersed iridium nanoparticles. rsc.org This fine dispersion is critical for achieving high catalytic activity. The analysis of TEM images allows for the determination of key parameters such as particle size distribution and the morphology of the nanoparticles. While specific particle size data from this particular study is not available in the search results, TEM is the standard technique to acquire such information, which is fundamental for understanding structure-property relationships in the resulting catalyst.

Typical Information Obtained from TEM Analysis of Iridium Nanoparticles
ParameterDescriptionImportance
Particle SizeMeasurement of the diameter of the iridium nanoparticles.Directly influences the surface area and catalytic activity.
Size DistributionStatistical distribution of particle sizes within the sample.Indicates the uniformity of the nanoparticles.
MorphologyDescribes the shape of the nanoparticles (e.g., spherical, irregular).Affects the number and type of active sites.
DispersionDescribes how well the nanoparticles are spread across the support material.High dispersion maximizes the utilization of the noble metal.

Quartz Crystal Microbalance (QCM) and Quadrupole Mass Spectrometry (QMS) for ALD Mechanism Studies

Atomic Layer Deposition (ALD) is a precise thin-film deposition technique that relies on self-limiting surface reactions. In-situ monitoring techniques are crucial for understanding the reaction mechanisms during the ALD of iridium films from the Iridium(III) acetylacetonate precursor.

The combination of a Quartz Crystal Microbalance (QCM) and a Quadrupole Mass Spectrometer (QMS) provides real-time information on mass changes at the substrate surface and the composition of the gas phase, respectively. researchgate.netacs.org Studies on the ALD of iridium and iridium dioxide from Iridium(III) acetylacetonate have utilized these techniques to elucidate the surface chemistry. researchgate.netacs.org

In these ALD processes, which use reactants such as oxygen (O₂) or ozone (O₃), QMS has identified the primary reaction byproducts as carbon dioxide (CO₂) and water (H₂O). researchgate.netacs.org The QCM allows for the monitoring of mass gain per cycle, confirming the self-limiting nature of the ALD process. The release of CO₂ and H₂O during the oxygen or ozone pulse indicates the combustion of the acetylacetonate ligands, leading to the deposition of an iridium or iridium oxide layer.

Interestingly, in the Ir(acac)₃–O₂ process at 300°C, a portion of the byproducts (14% of CO₂ and 57% of H₂O) are released during the Iridium(III) acetylacetonate pulse. This suggests that some oxygen atoms remain chemisorbed on the surface from the preceding O₂ pulse and react with the incoming precursor. acs.org In contrast, for processes involving ozone, the adsorption of Iridium(III) acetylacetonate appears to be molecular. acs.org

Findings from In-situ QCM and QMS Studies of Iridium ALD from Ir(acac)₃
ALD ProcessTemperatureIdentified Byproducts (QMS)Key Observation (QCM/QMS)
Ir(acac)₃ – O₂300°CCO₂, H₂OPartial release of byproducts during the Ir(acac)₃ pulse. acs.org
Ir(acac)₃ – O₃195°CCO₂, H₂OMolecular adsorption of Ir(acac)₃. acs.org
Ir(acac)₃ – O₃ – H₂195°CCO₂, H₂OMolecular adsorption of Ir(acac)₃. acs.org

Future Research Directions and Emerging Applications

Novel Ligand Design for Enhanced Properties

The modification of ligands attached to the iridium center is a primary strategy for tailoring the electronic and photophysical properties of the complex. Research is moving beyond simple acetylacetonate (B107027) to more complex and functionalized ligand systems to enhance performance in specific applications.

One promising area is the use of β-ketoiminato ancillary ligands as alternatives to acetylacetonate. By modifying these ligands, researchers can subtly alter the frontier orbital energy levels of the iridium complex, which in turn significantly affects photoluminescence and electroluminescence efficiencies. For example, incorporating a 1-naphthyl group onto the nitrogen atom of a β-ketoiminato ligand in a bis(benzo[h]quinolinato) Iridium(III) complex resulted in a highly efficient green-emitting phosphorescent organic light-emitting diode (PhOLED) with a luminance of 16,000 cd/m² and an external quantum efficiency around 3.2%. researchgate.net

Another approach involves designing complex, hexadentate ligands that encapsulate the iridium ion. These "encapsulated-type" emitters can improve the stability and photophysical characteristics of the complex. acs.org Similarly, rational design of asymmetric Iridium(III) complexes with bulky, electron-donating groups like carbazole (B46965) or phenoxazine (B87303) incorporated into a tridentate dicarbene pincer chelate has been shown to optimize the emitting dipole orientation. nih.gov This alignment is crucial for enhancing the light outcoupling in OLEDs, leading to blue OLEDs with an exceptional maximum external quantum efficiency of 30.7%. nih.gov

Further research directions include:

Donor-Acceptor Ligands: Constructing ancillary ligands with distinct donor-acceptor (D-A) structures can create materials with properties like aggregation-induced emission (AIE) and reversible mechanochromic luminescence (the ability to change color under mechanical stress). rsc.org

Oligo(phenyleneethynylene) (OPE) Groups: Attaching OPE motifs to either the cyclometalating (C^N) or ancillary (acac) ligands can be used to tune emission lifetimes, which is relevant for applications in oxygen sensing and cellular imaging. acs.org

Halogenation: The synthesis of γ-halogenated iridium(III) acetylacetonates (B15086760) provides a method to systematically study the effects of electron-withdrawing groups on the volatility and thermal stability of the complexes. researchgate.net

Ligand Modification StrategyTarget Property EnhancementReported Outcome/ApplicationReference
Asymmetric design with bulky electron-donating groupsOptimized Emitting Dipole Orientation (EDO)Blue OLED with max. EQE of 30.7% nih.gov
β-ketoiminato ancillary ligandsEnhanced electroluminescence efficiencyGreen PhOLED with 16,000 cd/m² luminance researchgate.net
Donor-Acceptor (D-A) type ancillary ligandsAggregation-Induced Emission (AIE) & MechanochromismHigh-contrast anti-counterfeiting devices rsc.org
Attachment of Oligo(phenyleneethynylene) (OPE) groupsTuning of emission lifetimesPotential for oxygen sensing and cellular imaging acs.org

Development of Next-Generation Catalytic Systems

Iridium(III) acetylacetonate serves as a stable and reliable precursor for synthesizing highly active catalytic systems. synthesiswithcatalysts.com Future research is focused on creating more sophisticated catalysts for a range of organic transformations and environmental applications.

A key area is the use of Ir(acac)3 to prepare iridium oxide nanoclusters. When coupled with other metal oxides, such as in a ZrOCo(II)-IrOx system, these nanoclusters can act as effective catalysts for the reduction of carbon dioxide. sigmaaldrich.comsigmaaldrich.com Similarly, iridium catalysts supported on materials like magnesium fluoride-magnesium oxide (MgF2–MgO) are being developed for CO oxidation. sigmaaldrich.com

The C-bonded isomer of Ir(acac)3, where one ligand binds through its central carbon atom, is a precursor for developing homogeneous catalysts for challenging reactions like C-H activation. wikipedia.orgwikipedia.org This opens avenues for more efficient synthesis of complex organic molecules. chemimpex.com Other emerging catalytic applications for Ir(acac)3-derived systems include the hydrogenation of sulfur-containing aromatic compounds, which is important in the petroleum industry. samaterials.comwikipedia.org

Advancements in Optoelectronic Device Architectures

Iridium(III) complexes are vital components in OLED technology due to their phosphorescent properties, which allow for theoretical internal quantum efficiencies of up to 100%. samaterials.comrsc.org Research continues to push the boundaries of device performance and architecture, with Ir(acac)3 and its derivatives playing a central role.

Advancements focus on achieving highly efficient and stable emission across the color spectrum, particularly for deep-blue emitters, which remains a challenge. frontiersin.org By modifying the ancillary ligands of green-emitting iridium complexes, both the HOMO and LUMO energy levels can be tuned to optimize emission wavelengths and device efficiency. rsc.org For instance, using a β-diketone ancillary ligand with pentyl groups can reduce intermolecular interactions, minimizing aggregation-induced quenching and leading to an external quantum efficiency of 17.2% for a green OLED. rsc.org

New device architectures are also being explored. Flexible OLEDs (FOLEDs) are being developed for use in wearable electronics and robotics. mdpi.com These devices require robust emitters that can withstand mechanical stress. In one study, a FOLED-based optical sensor system was able to endure 130,000 cycles of 50% tensile strain. mdpi.com Furthermore, advanced structures like tandem OLEDs, which stack multiple emitting units, have been shown to achieve a maximum external quantum efficiency of 44.2% using novel asymmetric Iridium(III) emitters. nih.gov

Device TypeIridium Complex TypeKey Performance MetricReference
Blue Phosphorescent OLEDAsymmetric Ir(III) complex with tridentate chelateMax. EQE: 30.7%, CIE: (0.140, 0.148) nih.gov
Tandem OLEDAsymmetric Ir(III) complexMax. EQE: 44.2% nih.gov
Green Phosphorescent OLED(MPBFP)2Ir(detd)Max. EQE: 17.2%, Power Efficiency: 72.4 lm/W rsc.org
Flexible OLED (FOLED) SensorUtilizing various RGB emittersSustained 130,000 cycles at 50% tensile strain mdpi.com

Exploration of New Material Deposition Methodologies

The quality of thin films is critical for the performance of electronic devices and catalysts. Iridium(III) acetylacetonate is an ideal precursor for vapor deposition techniques due to its thermal stability and relatively high vapor pressure. sigmaaldrich.comsigmaaldrich.com Research is focused on refining these methods to achieve greater control over film properties at lower temperatures.

Atomic Layer Deposition (ALD) is a key technique that allows for the growth of highly uniform and conformal thin films with atomic-level precision. Using Ir(acac)3 with ozone (O3) as a co-reactant, iridium oxide (IrO2) thin films can be deposited at temperatures between 165 and 200 °C. acs.org By introducing a reducing agent like molecular hydrogen (H2) into the ALD cycle, metallic iridium thin films can be grown at similar low temperatures. acs.org These ALD-grown films exhibit low impurity levels, good adhesion, and low electrical resistivity (less than 12 μΩ cm for a 60 nm film). acs.org

Metallo-organic chemical vapor deposition (MOCVD) is another widely used technique. sigmaaldrich.comwikipedia.org Studies have shown that the crystal morphology of the Ir(acac)3 precursor itself can impact the quality of the deposited iridium coating. For example, hexagonal columnar crystals of Ir(acac)3 have better volatility than tetragonal flake crystals, leading to a smoother and more uniform iridium coating. iaea.org Understanding these precursor-property relationships is crucial for optimizing deposition processes.

Deposition MethodPrecursor(s)Deposited MaterialDeposition TemperatureKey Film PropertyReference
Atomic Layer Deposition (ALD)Ir(acac)3, O3, H2Iridium (metallic)165-200 °CResistivity < 12 μΩ cm acs.org
Atomic Layer Deposition (ALD)Ir(acac)3, O3Iridium Oxide (IrO2)165-200 °CGood adhesion on various substrates acs.org
Metallo-Organic CVD (MOCVD)Ir(acac)3Iridium CoatingAtmospheric pressureSurface uniformity depends on precursor morphology iaea.org

Integration into Hybrid and Supramolecular Systems

The unique photophysical properties of iridium(III) complexes make them excellent building blocks for constructing complex, self-assembled supramolecular systems. researchgate.net These organized architectures can exhibit novel functionalities that arise from the collective interaction of their components.

Iridium(III) complexes, both homoleptic [Ir(C^N)3] and heteroleptic [Ir(C^N)2(N^N)]+, can be designed to act as "metalloligands." These complexes contain open coordination sites or functional groups, such as pyridyl or carboxylate donors, that can bind to other metal ions. This allows for the construction of larger structures like coordination polymers and metal-organic frameworks (MOFs). researchgate.net The iridium complex within the framework retains its emissive properties, leading to materials with potential applications in sensing, light-harvesting, and photocatalysis. The stereochemistry (the 3D arrangement of atoms) of the iridium center can also influence the structure and properties of the resulting assembly. acs.org

Application in Chemical Sensing and Detection

The sensitivity of the luminescence of iridium complexes to their local environment is being harnessed to develop advanced chemical and optical sensors.

Phosphorescent sensors based on Iridium(III) complexes are emerging as powerful tools for detecting specific analytes. A notable example is the development of a sensor for volatile acids. By designing an iridium complex that exhibits Aggregation-Induced Emission (AIE), its luminescence is enhanced in the solid or aggregated state. mdpi.com Introducing acid-base responsive sites (like -NH2 and N-H groups) into the ligand structure allows the complex's emission color to change reversibly upon exposure to acid or base vapors. This principle was used to create a simple, portable, and recyclable paper-based sensor that provides a clear visual warning signal (changing from orange to green) in the presence of volatile acids. mdpi.com

In a different application, the electroluminescence of iridium complexes in flexible OLEDs is used for mechanical sensing. By integrating a FOLED light source with an optical waveguide, a highly sensitive sensor can be created to detect mechanical deformations, surface vibrations, and dynamic motion patterns in real-time. mdpi.com Such systems are promising for advanced robotics and wearable electronics, where they can provide rapid and information-rich feedback without electromagnetic interference. mdpi.com

Enantioselective Luminescence Sensing

The development of luminescent probes for the selective recognition of enantiomers is a significant area of research, driven by the critical role of chirality in biological systems and the pharmaceutical industry. Chiral iridium(III) complexes, particularly those incorporating acetylacetonate or other β-diketonate ligands, are emerging as promising candidates for enantioselective luminescence sensing. This is attributed to their favorable photophysical properties, including high quantum yields, long luminescence lifetimes, and the inherent chirality that can be introduced at the metal center.

The core principle of enantioselective luminescence sensing relies on the diastereomeric interaction between a chiral luminescent probe, in this case, an enantiopure iridium(III) complex, and the enantiomers of a chiral analyte. These interactions are often weak and non-covalent, such as hydrogen bonding, π-π stacking, or steric hindrance. The formation of these transient diastereomeric adducts can lead to distinct changes in the luminescence properties of the iridium complex, such as quenching or enhancement of the emission intensity, or shifts in the emission wavelength. The magnitude of this change often differs for each enantiomer of the analyte, allowing for their discrimination and quantification.

While research specifically detailing the use of enantiomerically pure Iridium(III) acetylacetonate for enantioselective luminescence sensing is still developing, the broader class of chiral heteroleptic iridium(III) complexes containing an acetylacetonate ligand has been synthesized and their chiroptical properties studied. For instance, families of heteroleptic (C^N)2Ir(acac) complexes have been prepared, and their Δ and Λ enantiomers successfully separated with high enantiomeric purity. These studies have primarily focused on their circularly polarized luminescence (CPL) properties. nih.gov

More broadly, chiral iridium(III) complexes have been investigated for the recognition of chiral molecules. For example, an optically active iridium(III) complex, Λ-Ir(ppy)2(MeCN)2, has demonstrated the ability to preferentially react with one enantiomer of a sulfoxide (B87167) over the other. nih.gov While this example does not involve an acetylacetonate ligand or luminescence sensing, it establishes the principle of chiral recognition at an iridium center.

The potential for enantioselective sensing is also highlighted by studies on other luminescent iridium(III) complexes. For instance, iridium(III) complexes functionalized with boronic acid moieties have been developed as luminescent sensors for carbohydrates, demonstrating the adaptability of the iridium(III) scaffold for molecular recognition. researchgate.netnih.gov Furthermore, electrogenerated chemiluminescence (ECL) sensors based on chiral iridium(III) complex nanowires have been utilized for the high-performance discrimination of proline enantiomers. x-mol.com Although the sensing mechanism is different, this work underscores the utility of chiral iridium complexes in enantioselective analysis.

Future research in this area is expected to focus on the rational design of chiral iridium(III) acetylacetonate derivatives with specific recognition sites for target chiral analytes. By synthetically modifying the cyclometalating or the acetylacetonate ligands, it is possible to create tailored binding pockets that can enhance the enantioselectivity of the luminescence response. The development of such probes would have significant implications for high-throughput screening of enantiomeric excess in asymmetric synthesis and for the analysis of chiral drugs and biomolecules.

Table 1: Investigated Chiral Analytes with Luminescent Iridium(III) Probes

Analyte ClassSpecific Example(s)Sensing MethodReference
Amino Acids ProlineElectrogenerated Chemiluminescence x-mol.com
Sulfoxides 2-(alkylsulfinyl)phenolChemical Reactivity nih.gov
Carbohydrates Glucose, FructoseLuminescence researchgate.netnih.gov

This table is representative of the types of chiral analytes that can be targeted with iridium(III)-based sensors and is not exhaustive for Iridium(III) acetylacetonate specifically.

Q & A

Q. What methodologies are used to determine the phosphorescence quantum efficiency of iridium(III) acetylacetonate in OLEDs?

The phosphorescence quantum efficiency of Ir(acac)₃ derivatives (e.g., (ppy)₂Ir(acac)) is measured by correlating external quantum efficiency (EQE) with photoluminescent (PL) decay dynamics. For example, EQE values exceeding 19% are achieved by balancing charge injection and triplet exciton confinement in optimized host materials. Internal quantum efficiency (IQE) is calculated using PL efficiency and thermal nonradiative loss analysis, as demonstrated in OLEDs with near 100% IQE .

Q. What characterization techniques validate the structural integrity of iridium(III) acetylacetonate in thin-film deposition?

Elemental analysis and infrared (IR) spectroscopy are critical for confirming ligand exchange reactions during atomic layer deposition (ALD). For instance, IR spectroscopy identifies surface hydroxyl group interactions with Ir(acac)₃, while X-ray photoelectron spectroscopy (XPS) detects metallic iridium formation on silica supports .

Q. How does host material selection influence the photoluminescent efficiency of Ir(acac)₃ derivatives in OLEDs?

Wide energy gap hosts (e.g., 3-phenyl-4(1′-naphthyl)-5-phenyl-1,2,4-triazole) enhance efficiency by confining triplet excitons within the emissive layer. This prevents energy leakage and reduces nonradiative decay, as shown in green electrophosphorescent devices with 87% IQE .

Advanced Research Questions

Q. How can discrepancies in iridium deposition efficiency across oxide supports during ALD be resolved?

Steric hindrance from acetylacetonate ligands and substrate surface chemistry significantly affect deposition. On alumina, ligand exchange is limited due to bulky ligands, but blocking reactive sites with H-acetylacetonate reduces iridium content by >90%. Silica supports show minimal steric effects, enabling partial metallic iridium formation .

Q. What experimental approaches quantify transition dipole moment orientation in Ir(acac)₃-based emitters?

Angle-resolved electroluminescence measurements combined with optical simulations determine dipole orientation. For example, Ir(ppy)₂(acac) exhibits anisotropic dipole distribution, while Ir(ppy)₃ (without acac) shows isotropic emission. Density functional theory (DFT) further correlates dipole orientation with molecular size and polarity .

Q. How do undoped emitter layers (UN-EMLs) mitigate triplet-triplet annihilation (TTA) compared to doped layers?

UN-EMLs with Ir(acac)₃ derivatives (e.g., Ir(ppy)₂(acac)) achieve comparable PL quantum yield (PLQY) to doped layers but suppress TTA due to reduced emitter density. Time-resolved PL decay analysis confirms lower efficiency roll-off despite a fivefold smaller emitter volume .

Q. What computational models explain the thermal decomposition of Ir(acac)₃ during ALD?

DFT studies reveal that temperatures >623 K trigger ligand dissociation rather than controlled deposition. Symmetric ligand geometry and electronic contributions from iridium d-orbitals dictate decomposition pathways, aligning with experimental observations of temperature-dependent ALD outcomes .

Methodological Notes

  • Data Contradiction Analysis : When ALD results vary across substrates (e.g., alumina vs. silica), steric effects and surface reactivity must be systematically tested using reactive site blocking agents .
  • Experimental Design : For dipole orientation studies, ensure OLED stacks are electrically driven to replicate operational conditions rather than relying on optically excited thin films .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
iridium;tris((Z)-4-oxopent-2-en-2-olate)
Reactant of Route 2
iridium;tris((Z)-4-oxopent-2-en-2-olate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.